Palmitoylisopropylamide
Beschreibung
Eigenschaften
IUPAC Name |
N-propan-2-ylhexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)20-18(2)3/h18H,4-17H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYVUGCYYQOTQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Palmitoylisopropylamide: A Technical Guide to its Function as a Fatty Acid Amide Hydrolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Palmitoylisopropylamide (PIP), a synthetic fatty acid amide that has garnered scientific interest for its role as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA), a key neurotransmitter in the endocannabinoid system. By inhibiting FAAH, PIP effectively increases the endogenous levels of anandamide, thereby potentiating its downstream signaling effects. This guide will detail the mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the signaling pathways affected by PIP.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a plethora of physiological processes, including pain, mood, appetite, and memory. The primary psychoactive constituent of cannabis, Δ⁹-tetrahydrocannabinol (THC), exerts its effects through the ECS. Anandamide (N-arachidonoylethanolamine, AEA) is an endogenous ligand for the cannabinoid receptors (CB1 and CB2) and its signaling is tightly regulated by its synthesis and degradation. Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for the hydrolysis and inactivation of AEA.
Inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid tone without the psychoactive side effects associated with direct CB1 receptor agonists. By preventing the breakdown of AEA, FAAH inhibitors elevate its local concentrations, leading to a more targeted and physiologically relevant potentiation of endocannabinoid signaling. This compound (PIP) has been identified as a noteworthy FAAH inhibitor, acting as an "entourage" compound that enhances the effects of endogenous cannabinoids.[1][2] This guide serves as a technical resource for researchers and professionals in the field of drug development, providing a comprehensive overview of the biochemical and pharmacological properties of PIP.
Mechanism of Action
This compound functions as an inhibitor of Fatty Acid Amide Hydrolase. The primary mechanism of FAAH involves a serine hydrolase catalytic triad (B1167595) that breaks down fatty acid amides like anandamide. PIP, as an analogue of the endogenous FAAH substrate palmitoylethanolamide (B50096) (PEA), interacts with the active site of the FAAH enzyme.
The inhibition of FAAH by PIP has been characterized as a mixed-type inhibition .[1][2] This suggests that PIP can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic process and reducing the overall rate of anandamide hydrolysis.
Quantitative Inhibitory Data
The potency of this compound as a FAAH inhibitor has been quantified in vitro. The following table summarizes the key inhibitory data for PIP and related compounds for comparative analysis.
| Compound | Target | Assay System | pI50 | IC50 | Inhibition Type | Receptor Binding Profile | Reference |
| This compound (PIP) | Rat Brain FAAH | [³H]-AEA metabolism | 4.89 | ~12.9 µM | Mixed | Modest effects on CB1, no dramatic inhibition of CB2 | [1][2] |
| Palmitoylethanolamide (PEA) | Rat Brain FAAH | [³H]-AEA metabolism | ~5 | ~10 µM | Competitive | Low affinity for CB1 and CB2 | [1] |
| Oleoylethanolamide (OEA) | Rat Brain FAAH | [³H]-AEA metabolism | 5.33 | ~4.7 µM | Mixed | No dramatic inhibition of CB2 | [1] |
| R-palmitoyl-(2-methyl)ethanolamide | Rat Brain FAAH | [³H]-AEA metabolism | 5.39 | ~4.1 µM | Competitive | Modest effects on CB1, no dramatic inhibition of CB2 | [1][2] |
Note: IC50 values are approximated from pI50 values (IC50 = 10^(-pI50) M).
Experimental Protocols
Synthesis of N-Isopropylpalmitamide (this compound)
Materials:
-
Palmitic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (B128534) (TEA) or Pyridine
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
Step 1: Preparation of Palmitoyl (B13399708) Chloride
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve palmitic acid (1 equivalent) in an excess of thionyl chloride (e.g., 2-3 equivalents). A small amount of dimethylformamide (DMF) can be added as a catalyst.
-
Heat the reaction mixture to reflux (approximately 80°C) for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive SOCl₂ vapors.
-
The resulting crude palmitoyl chloride, a pale-yellow oil or low-melting solid, can be used in the next step without further purification.
Step 2: Amidation of Palmitoyl Chloride with Isopropylamine
-
In a separate round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine (1.5-2 equivalents) and a non-nucleophilic base such as triethylamine (2-3 equivalents) in an anhydrous solvent like dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude palmitoyl chloride from Step 1 in a minimal amount of anhydrous dichloromethane.
-
Add the palmitoyl chloride solution dropwise to the cooled isopropylamine solution with vigorous stirring. An exothermic reaction is expected. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid chloride and the triethylamine hydrochloride salt.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude N-isopropylpalmitamide can be purified by recrystallization (e.g., from ethanol/water or hexanes) or column chromatography on silica (B1680970) gel to yield the final product as a white solid.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory potential of this compound on FAAH activity.
Materials:
-
Recombinant human or rat FAAH
-
FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 0.1% Triton X-100)
-
FAAH substrate: N-(Arachidonoyl)-7-amino-4-methylcoumarin (AAMC) or a similar fluorogenic substrate
-
This compound (test inhibitor)
-
A known FAAH inhibitor as a positive control (e.g., URB597)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of the stock solution in DMSO to obtain a range of concentrations for testing.
-
Enzyme Preparation: Dilute the recombinant FAAH enzyme to the desired working concentration in the FAAH assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay period.
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
FAAH assay buffer
-
A small volume of the test inhibitor (this compound) at various concentrations (typically 1 µL of the DMSO stock dilutions). For the control wells, add 1 µL of DMSO. For the positive control, add the known FAAH inhibitor.
-
Add the diluted FAAH enzyme solution to all wells except for the "no enzyme" control wells.
-
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate (AAMC) to all wells.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence intensity over time (kinetic mode) for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the rate of the "no enzyme" control from all other rates to correct for background fluorescence.
-
Normalize the data by setting the rate of the DMSO control (no inhibitor) as 100% enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Anandamide Signaling Pathway
The inhibition of FAAH by this compound leads to an increase in the synaptic concentration of anandamide. This elevated anandamide level enhances the activation of cannabinoid receptors, primarily CB1 receptors in the central nervous system, leading to various downstream signaling events.
Caption: Anandamide signaling at the synapse and the inhibitory action of this compound on FAAH.
Experimental Workflow for In Vitro Characterization of a Novel FAAH Inhibitor
The following diagram illustrates a logical workflow for the in vitro characterization of a potential FAAH inhibitor like this compound.
Caption: A typical experimental workflow for the in vitro characterization of a novel FAAH inhibitor.
Discussion and Future Directions
This compound presents an interesting profile as a mixed-type inhibitor of FAAH.[1][2] Its ability to increase anandamide levels without directly acting on cannabinoid receptors makes it a valuable research tool and a potential lead compound for the development of "entourage effect"-based therapeutics.[1] The mixed-type inhibition suggests a more complex interaction with the FAAH enzyme compared to simple competitive inhibitors, which may offer advantages in terms of in vivo efficacy and duration of action.
Further research is warranted to fully elucidate the therapeutic potential of PIP. This includes:
-
In vivo studies: To evaluate the pharmacokinetic and pharmacodynamic properties of PIP and its effects on behavior, nociception, and inflammation in animal models.
-
Structural biology: Co-crystallization of PIP with FAAH would provide valuable insights into the precise binding mode and the molecular basis for its mixed-type inhibition.
-
Lead optimization: Structure-activity relationship (SAR) studies could be conducted to design more potent and selective analogues of PIP.
Conclusion
This compound is a significant fatty acid amide that functions as a mixed-type inhibitor of FAAH. By elevating endogenous anandamide levels, it potentiates endocannabinoid signaling, offering a promising avenue for therapeutic intervention in a range of physiological and pathological conditions. This technical guide provides a foundational understanding of PIP's mechanism of action, inhibitory properties, and the experimental methodologies required for its study, serving as a valuable resource for the scientific community.
References
- 1. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Palmitoylisopropylamide: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoylisopropylamide (B16442) (PIA) is a synthetic analogue of the endogenous fatty acid ethanolamide, palmitoylethanolamide (B50096) (PEA). While PEA has been the subject of extensive research for its anti-inflammatory and analgesic properties, PIA has emerged as a valuable pharmacological tool for studying the endocannabinoid system (ECS). Specifically, PIA is recognized for its role as an "entourage" compound, a substance that enhances the activity of endogenous cannabinoids like anandamide (B1667382) (AEA) by inhibiting their metabolic degradation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers in pharmacology and drug development.
Discovery and Rationale
The discovery of this compound is rooted in the exploration of the "entourage effect," a concept first proposed in the context of the endocannabinoid system. This theory posits that certain endogenous lipids, while having little to no affinity for cannabinoid receptors themselves, can potentiate the effects of endocannabinoids like anandamide by inhibiting their enzymatic breakdown. Palmitoylethanolamide (PEA) was one of the first such compounds to be identified.
In an effort to understand the structure-activity relationships of these entourage compounds, a series of analogues and homologues of PEA were synthesized and evaluated for their ability to modulate anandamide metabolism and cellular uptake. This compound was synthesized as part of this investigative effort to determine how modifications to the ethanolamine (B43304) headgroup of PEA would affect its biological activity. The primary goal was to develop compounds that could selectively inhibit the degradation of anandamide without directly activating cannabinoid receptors, thereby offering a more targeted therapeutic approach with potentially fewer side effects than direct cannabinoid receptor agonists.
Synthesis of this compound
The synthesis of this compound can be achieved through the amidation of palmitic acid with isopropylamine (B41738). A common and effective method involves the activation of the carboxylic acid group of palmitic acid to facilitate the nucleophilic attack by the amine.
Experimental Protocol: Synthesis of N-Palmitoylisopropylamide
Materials:
-
Palmitic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Isopropylamine
-
Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Activation of Palmitic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve palmitic acid (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise to the solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The completion of the reaction can be monitored by thin-layer chromatography (TLC).
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude palmitoyl (B13399708) chloride.
-
-
Amidation Reaction:
-
Dissolve the crude palmitoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve isopropylamine (1.5 equivalents) and a non-nucleophilic base such as triethylamine (2 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the solution of palmitoyl chloride to the cooled amine solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the mixture by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Biological Activity and Mechanism of Action
This compound exerts its biological effects primarily by inhibiting the enzymatic degradation of the endocannabinoid anandamide, thereby increasing its endogenous levels and prolonging its signaling.
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
The primary molecular target of PIA is fatty acid amide hydrolase (FAAH), the main enzyme responsible for the hydrolysis of anandamide. PIA acts as a mixed-type inhibitor of FAAH.[1][2]
Quantitative Data: Inhibition of FAAH by this compound
| Parameter | Value | Compound | Enzyme Source | Assay Condition | Reference |
| pI₅₀ | 4.89 | This compound | Rat Brain Homogenate | [³H]-Anandamide Hydrolysis | [1][2] |
| Type of Inhibition | Mixed | This compound | Rat Brain Homogenate | [³H]-Anandamide Hydrolysis | [1][2] |
Effects on Anandamide Cellular Uptake
In addition to inhibiting FAAH, PIA has been shown to inhibit the cellular uptake of anandamide.[1][2] This dual action of inhibiting both breakdown and uptake contributes to the overall enhancement of anandamide signaling.
Quantitative Data: Inhibition of Anandamide Uptake by this compound
| Cell Line | Concentration (µM) | % Inhibition of [³H]-Anandamide Uptake | Reference |
| C6 Glioma Cells | 30 | > 50% | [1][2] |
| C6 Glioma Cells | 100 | Significant Inhibition | [1][2] |
Receptor Binding Affinity
A key feature of this compound is its weak affinity for the canonical cannabinoid receptors, CB1 and CB2.[1][2] This lack of direct receptor agonism is crucial for its classification as an entourage compound.
Quantitative Data: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Cell Line | Effect | Reference |
| Human CB₁ | [³H]-CP 55,940 | CHO Cells | Modest | [1][2] |
| Human CB₂ | [³H]-WIN 55,212-2 | CHO Cells | No dramatic inhibition | [1][2] |
Experimental Protocols
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against FAAH.
Materials:
-
Recombinant human or rat FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Test compound (this compound)
-
Known FAAH inhibitor (e.g., URB597) as a positive control
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
In a 96-well plate, add the FAAH enzyme solution to each well.
-
Add the test compound or control to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at 37 °C.
-
Initiate the reaction by adding the fluorogenic substrate AAMCA to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity at 37 °C for a specified duration (e.g., 30 minutes).
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Anandamide Cellular Uptake Assay
This protocol outlines a method to measure the inhibition of anandamide uptake into cultured cells.
Materials:
-
Cell line (e.g., C6 glioma cells, RBL-2H3 cells)
-
Cell culture medium
-
[³H]-Anandamide
-
Unlabeled anandamide
-
Test compound (this compound)
-
Assay buffer (e.g., PBS with 1 mg/mL fatty acid-free BSA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Plate cells in a multi-well plate and grow to confluence.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 15 minutes) at 37 °C.
-
Add [³H]-anandamide to each well to initiate the uptake.
-
Incubate for a short period (e.g., 5 minutes) at 37 °C.
-
To determine non-specific uptake, perform parallel incubations at 4 °C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake (4 °C) from the total uptake (37 °C).
-
Determine the percent inhibition of uptake for each concentration of the test compound.
Signaling Pathways and Logical Relationships
Since this compound acts indirectly by increasing anandamide levels, the relevant signaling pathway to visualize is that of anandamide. The following diagrams illustrate the synthesis and degradation of anandamide, the mechanism of action of PIA, and the downstream signaling of anandamide.
Caption: Mechanism of action of this compound (PIA).
Caption: Anandamide signaling pathway via the CB1 receptor.
Conclusion
This compound serves as a prototypical "entourage" compound within the endocannabinoid system. Its discovery and characterization have provided valuable insights into the indirect modulation of endocannabinoid signaling. By inhibiting both the enzymatic degradation and cellular uptake of anandamide, PIA effectively enhances the physiological effects of this endogenous cannabinoid without directly engaging cannabinoid receptors. This technical guide has provided a detailed overview of the synthesis, quantitative pharmacology, and experimental methodologies associated with PIA, offering a valuable resource for researchers aiming to further explore the therapeutic potential of entourage-effect-based pharmacology.
References
The Role of Palmitoylisopropylamide in the Endocannabinoid System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoylisopropylamide (PIP) is a synthetic analogue of the endogenous fatty acid amide, palmitoylethanolamide (B50096) (PEA). While structurally similar to endocannabinoids, PIP's primary interaction with the endocannabinoid system (ECS) is not through direct receptor agonism but via the inhibition of the key endocannabinoid-degrading enzyme, Fatty Acid Amide Hydrolase (FAAH). This inhibitory action leads to an elevation of endogenous anandamide (B1667382) (AEA) levels, thereby indirectly modulating cannabinoid receptor signaling. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and experimental characterization of this compound, with a focus on its role as a tool for studying the endocannabinoid system.
Introduction
The endocannabinoid system, a ubiquitous lipid signaling network, plays a crucial role in regulating a multitude of physiological processes. The core components of the ECS include cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids) such as anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the hydrolytic degradation of AEA, terminating its signaling.
Inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid tone without the psychoactive side effects associated with direct CB1 receptor agonists. This compound (PIP), a synthetic derivative of the N-acylethanolamine PEA, has been identified as an inhibitor of FAAH. Its study provides valuable insights into the structure-activity relationships of FAAH inhibitors and the physiological consequences of indirect cannabinoid system modulation.
Synthesis of this compound (N-isopropylhexadecanamide)
General Synthetic Protocol:
A plausible synthetic route for this compound involves the following steps:
-
Activation of Palmitic Acid: Palmitic acid is reacted with a coupling agent, such as carbonyldiimidazole (CDI) or a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC), in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) to form an activated intermediate (e.g., an acylimidazole or an O-acylisourea).
-
Amidation: The activated palmitic acid derivative is then reacted in situ with isopropylamine. The amine nucleophilically attacks the activated carbonyl group, leading to the formation of the N-isopropylhexadecanamide (this compound) and a byproduct (e.g., imidazole (B134444) or dicyclohexylurea).
-
Purification: The final product is purified from the reaction mixture, typically by extraction and recrystallization or column chromatography, to yield the pure this compound.
Mechanism of Action in the Endocannabinoid System
This compound's primary mechanism of action within the endocannabinoid system is the inhibition of Fatty Acid Amide Hydrolase (FAAH).
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
PIP has been demonstrated to be an inhibitor of FAAH, the enzyme responsible for the degradation of anandamide (AEA). By inhibiting FAAH, PIP effectively increases the concentration and prolongs the signaling of endogenous AEA.
-
Mode of Inhibition: Studies have characterized PIP as a mixed-type inhibitor of FAAH.[1] This means that PIP can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This mode of inhibition is distinct from competitive inhibitors, which only bind to the free enzyme, and non-competitive inhibitors, which bind to the enzyme and enzyme-substrate complex with equal affinity.
Interaction with Cannabinoid Receptors
Unlike direct cannabinoid agonists, this compound exhibits modest to negligible direct interaction with the cannabinoid receptors CB1 and CB2.[1] This is a crucial characteristic, as it suggests that the pharmacological effects of PIP are primarily mediated by the potentiation of endogenous cannabinoid signaling through FAAH inhibition, rather than direct receptor activation. This property makes PIP a valuable tool for dissecting the "entourage effect," where endocannabinoid-like molecules that do not bind to cannabinoid receptors can potentiate the effects of true endocannabinoids.
Effects on Anandamide Cellular Uptake
In addition to FAAH inhibition, this compound has been shown to inhibit the cellular uptake of anandamide.[1] The mechanism of anandamide transport across the cell membrane is still a subject of research, with evidence supporting both facilitated transport and passive diffusion. By inhibiting uptake, PIP can further contribute to increased extracellular concentrations of AEA, making more of the endocannabinoid available to interact with cannabinoid receptors.
Quantitative Data
The following tables summarize the available quantitative data for this compound's interaction with key components of the endocannabinoid system.
Table 1: FAAH Inhibition by this compound
| Parameter | Value | Species | Source |
| pI50 | 4.89 | Rat Brain | [1] |
| Ki (slope) | 15 µM | Rat Brain | [1] |
| Ki (intercept) | 87 µM | Rat Brain | [1] |
Table 2: Cannabinoid Receptor Binding Affinity of this compound
| Receptor | Radioligand | Inhibition at 10 µM | Inhibition at 100 µM | Species | Source |
| CB1 | [3H]-CP 55,940 | <26% | <26% | Human (recombinant) | [1] |
| CB2 | [3H]-WIN 55,212-2 | <15% | <25% | Human (recombinant) | [1] |
Table 3: Inhibition of Anandamide Uptake and Metabolism in Intact Cells by this compound
| Cell Line | Assay | Concentration | % Inhibition | Source |
| C6 Glioma Cells | [3H]-Ethanolamine production | 10 µM | >50% | [1] |
| C6 Glioma Cells | [3H]-Ethanolamine production | 30 µM | >80% | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
FAAH Inhibition Assay
Objective: To determine the inhibitory potency (pI50 and Ki) of this compound on FAAH activity.
Principle: The assay measures the hydrolysis of radiolabeled anandamide ([3H]-AEA) by FAAH in a rat brain homogenate. The amount of released [3H]-ethanolamine is quantified to determine enzyme activity.
Materials:
-
Rat brain homogenate (prepared in a suitable buffer, e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]-Anandamide (in ethanol)
-
This compound (in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
-
Liquid scintillation counter
Procedure:
-
Prepare a rat brain homogenate as the source of FAAH.
-
In microcentrifuge tubes, pre-incubate the brain homogenate with various concentrations of this compound (or vehicle control) for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding [3H]-Anandamide to each tube. For determining the mode of inhibition, vary the substrate concentration.
-
Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding an equal volume of an organic solvent mixture (e.g., chloroform/methanol, 1:1 v/v).
-
Centrifuge the tubes to separate the aqueous and organic phases.
-
Collect an aliquot of the aqueous phase containing the [3H]-ethanolamine product.
-
Add the aqueous aliquot to a scintillation vial with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition at each concentration of PIP and determine the pI50 value. For kinetic analysis, plot the data using Lineweaver-Burk or Dixon plots to determine the mode of inhibition and calculate Ki values.
Cannabinoid Receptor Binding Assay
Objective: To assess the binding affinity of this compound for CB1 and CB2 receptors.
Principle: A competitive radioligand binding assay is used, where the ability of PIP to displace a known high-affinity radioligand from the cannabinoid receptors is measured.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors (e.g., from transfected CHO or HEK293 cells)
-
Radioligand (e.g., [3H]-CP 55,940 for CB1, [3H]-WIN 55,212-2 for CB2)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, pH 7.4)
-
Non-specific binding control (a high concentration of a known cannabinoid agonist, e.g., WIN 55,212-2)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
In assay tubes, combine the cell membranes, radioligand, and varying concentrations of this compound (or vehicle for total binding, and non-specific control for non-specific binding) in the binding buffer.
-
Incubate the mixture for a defined period (e.g., 90 minutes) at 30°C.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of PIP by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of radioligand binding by PIP.
Anandamide Cellular Uptake and Metabolism Assay
Objective: To determine the effect of this compound on the uptake and subsequent metabolism of anandamide in intact cells.
Principle: Intact cells (e.g., C6 glioma cells) are incubated with [3H]-AEA in the presence or absence of PIP. The formation of the intracellular metabolite, [3H]-ethanolamine, is measured as an indicator of both uptake and FAAH activity.
Materials:
-
Cultured cells (e.g., C6 glioma cells)
-
[3H]-Anandamide
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Organic solvent for cell lysis and extraction (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) system or liquid scintillation counting for product separation and quantification
Procedure:
-
Plate cells in culture dishes and grow to near confluence.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle) in serum-free medium for a short period (e.g., 10 minutes) at 37°C.
-
Add [3H]-Anandamide to the medium and incubate for a defined time (e.g., 15 minutes) at 37°C.
-
Remove the incubation medium and wash the cells with ice-cold PBS to remove extracellular radiolabel.
-
Lyse the cells and extract the lipids using an organic solvent mixture.
-
Separate the radiolabeled anandamide from its metabolite, [3H]-ethanolamine, using TLC or by phase separation.
-
Quantify the amount of [3H]-ethanolamine formed.
-
Calculate the percentage of inhibition of [3H]-ethanolamine formation by PIP.
In Vivo Studies and Therapeutic Potential
Currently, there is a lack of published in vivo studies specifically investigating the pharmacokinetic and pharmacodynamic properties of this compound. Research on the in vivo effects of FAAH inhibitors has largely focused on other compounds. However, based on its in vitro profile, PIP could be considered a lead compound for the development of therapeutics targeting conditions where enhancement of endocannabinoid tone is beneficial, such as in the management of pain and inflammation. The related endogenous compound, palmitoylethanolamide (PEA), has been extensively studied in vivo and has demonstrated analgesic and anti-inflammatory properties, which are thought to be mediated, in part, through an "entourage effect" involving the endocannabinoid system. Future in vivo studies on PIP would be necessary to determine its therapeutic potential.
Conclusion
This compound serves as a valuable pharmacological tool for the study of the endocannabinoid system. Its primary action as a mixed-type inhibitor of FAAH, coupled with its ability to inhibit anandamide uptake and its minimal direct interaction with cannabinoid receptors, makes it a useful compound for investigating the consequences of indirect cannabinoid system modulation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further exploration of this compound and the broader field of FAAH inhibition. Further in vivo characterization of PIP is warranted to fully elucidate its therapeutic potential.
References
Palmitoylisopropylamide: A Technical Guide to its Function as an "Entourage Effect" Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoylisopropylamide (PIP) is a synthetic N-acylethanolamine that has garnered scientific interest for its role as a modulator of the "entourage effect" within the endocannabinoid system (ECS). This technical guide provides an in-depth analysis of PIP, focusing on its mechanism of action, quantitative effects, and the experimental protocols used for its characterization. PIP primarily functions as an inhibitor of fatty acid amide hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). By inhibiting FAAH, PIP elevates the endogenous levels of AEA, thereby potentiating its effects at cannabinoid receptors and other targets without directly binding to these receptors. This indirect modulatory action is a hallmark of the entourage effect. This document summarizes the key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and workflows.
Introduction
The "entourage effect" posits that the full therapeutic potential of the endocannabinoid system is best realized through the synergistic interplay of its various components, including endocannabinoids, enzymes, and other related lipid signaling molecules. This compound (PIP) exemplifies a compound that leverages this effect. Unlike direct cannabinoid receptor agonists, PIP modulates the ECS by inhibiting the metabolic breakdown of anandamide (AEA). This guide will explore the biochemical and pharmacological properties of PIP, providing a technical resource for researchers in cannabinoid science and drug development.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of fatty acid amide hydrolase (FAAH)[1][2]. FAAH is a serine hydrolase responsible for the catabolism of N-arachidonoylethanolamine (anandamide, AEA) into arachidonic acid and ethanolamine (B43304), thus terminating its signaling. By impeding FAAH activity, PIP leads to an accumulation of AEA in the synaptic cleft and surrounding tissues. This elevation of endogenous AEA enhances its activity at cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), as well as other targets like the transient receptor potential vanilloid 1 (TRPV1) channel. Importantly, studies have shown that PIP itself has negligible binding affinity for CB1 and CB2 receptors, underscoring its role as an indirect modulator[1][3].
dot
Caption: Mechanism of action of this compound (PIP).
Quantitative Data
The following tables summarize the key quantitative data for this compound's interaction with components of the endocannabinoid system.
Table 1: Inhibition of FAAH by this compound
| Parameter | Value | Species | Assay Conditions | Reference |
| pI50 | 4.89 | Rat (Brain) | [3H]-AEA hydrolysis | [1] |
| Ki (slope) | 15 µM | Rat (Brain) | Mixed-type inhibition | [1] |
| Ki (intercept) | 87 µM | Rat (Brain) | Mixed-type inhibition | [1] |
Table 2: Effect of this compound on Anandamide (AEA) Uptake
| Cell Line | Concentration | Inhibition of [3H]-AEA Uptake | Reference |
| C6 Glioma | 30 µM | Significant inhibition | [1] |
| C6 Glioma | 100 µM | Significant inhibition | [1] |
| RBL-2H3 | Not specified | Little effect at lower concentrations | [1] |
Table 3: Cannabinoid Receptor Binding Affinity of this compound
| Receptor | Assay | Result | Reference |
| Human CB1 | [3H]-CP 55,940 binding | Modest effects | [1] |
| Human CB2 | [3H]-WIN 55,212-2 binding | No dramatic inhibition | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Fatty Acid Amide Hydrolase (FAAH) Activity Assay
This protocol is adapted from studies investigating the inhibition of FAAH by N-acylethanolamine analogues.
Objective: To determine the inhibitory potency (pI50, Ki) of this compound on the hydrolysis of anandamide by FAAH.
Materials:
-
Rat brain homogenate (as a source of FAAH)
-
[3H]-Anandamide (radiolabeled substrate)
-
This compound (test compound)
-
Assay Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4
-
Bovine Serum Albumin (BSA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brains in assay buffer. Centrifuge the homogenate to pellet the membranes containing FAAH. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Reaction: In a microcentrifuge tube, combine the rat brain membrane preparation, assay buffer with 1% BSA, and varying concentrations of this compound (or vehicle control).
-
Pre-incubation: Incubate the mixture for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the reaction by adding [3H]-Anandamide to a final concentration of 1 µM.
-
Incubation: Incubate the reaction mixture for 15 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold chloroform/methanol (1:1 v/v).
-
Phase Separation: Vortex the mixture and centrifuge to separate the aqueous and organic phases. The radiolabeled ethanolamine product of AEA hydrolysis will be in the aqueous phase, while the unreacted [3H]-AEA will be in the organic phase.
-
Quantification: Aspirate a sample of the aqueous phase, add it to a scintillation vial with scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of [3H]-AEA hydrolysis at each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the pI50 value. For determining the mode of inhibition and Ki values, repeat the assay with varying concentrations of both the substrate ([3H]-AEA) and the inhibitor (PIP) and analyze the data using Lineweaver-Burk or Dixon plots.
dot
Caption: Experimental workflow for the FAAH activity assay.
Anandamide (AEA) Uptake Assay
This protocol is based on methods used to assess the inhibition of AEA uptake in cell lines.
Objective: To determine the effect of this compound on the cellular uptake of anandamide.
Materials:
-
C6 glioma or RBL-2H3 cells
-
[3H]-Anandamide
-
This compound
-
Cell culture medium
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Culture C6 glioma or RBL-2H3 cells in appropriate medium until they reach a suitable confluency in 24-well plates.
-
Pre-treatment: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound or vehicle control in assay buffer for 10 minutes at 37°C.
-
Uptake Initiation: Add [3H]-Anandamide to each well to a final concentration of 100 nM.
-
Incubation: Incubate the cells for 15 minutes at 37°C to allow for AEA uptake.
-
Uptake Termination and Washing: Rapidly terminate the uptake by aspirating the medium and washing the cells three times with ice-cold assay buffer containing 0.5% BSA to remove extracellular [3H]-Anandamide.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the cell lysate to a scintillation vial with scintillation cocktail and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of [3H]-Anandamide taken up by the cells at each concentration of this compound. Express the results as a percentage of the control (vehicle-treated) uptake.
Cannabinoid Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for CB1 and CB2 receptors.
Objective: To assess the binding affinity of this compound for human CB1 and CB2 receptors.
Materials:
-
Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells)
-
[3H]-CP 55,940 (a high-affinity cannabinoid receptor agonist radioligand)
-
This compound
-
WIN 55,212-2 (a known cannabinoid receptor agonist for determining non-specific binding)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4
-
Glass fiber filters
-
Filtration manifold
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes expressing either CB1 or CB2 receptors, binding buffer, and varying concentrations of this compound.
-
Radioligand Addition: Add [3H]-CP 55,940 to each well at a concentration close to its Kd for the respective receptor.
-
Determination of Total and Non-specific Binding:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration (e.g., 10 µM) of an unlabeled cannabinoid agonist like WIN 55,212-2.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value, which can then be used to calculate the Ki (inhibitory constant).
Synthesis of N-Palmitoylisopropylamine
While specific, detailed synthesis protocols for this compound are not widely published in peer-reviewed literature, a general method for the synthesis of N-acylethanolamines can be adapted. This typically involves the acylation of the corresponding amine.
General Synthetic Scheme:
Palmitoyl chloride is reacted with isopropylamine (B41738) in the presence of a base to neutralize the hydrochloric acid byproduct.
dot
Caption: General synthetic scheme for this compound.
Disclaimer: This synthesis should only be performed by qualified chemists in a laboratory setting with appropriate safety precautions.
Conclusion
This compound serves as a valuable research tool for studying the entourage effect and the broader implications of FAAH inhibition. Its mechanism of action, centered on the preservation of endogenous anandamide levels, offers a distinct therapeutic strategy compared to direct cannabinoid receptor agonists. The data and protocols presented in this guide provide a comprehensive technical foundation for scientists and researchers working to further elucidate the role of such modulators in the endocannabinoid system and to explore their potential in drug development. Further in vivo studies are warranted to fully understand the pharmacokinetic and pharmacodynamic profile of this compound and its impact on endocannabinoid tone in complex biological systems.
References
- 1. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Analogues and homologues of N-palmitoylethanolamide, a putative endogenous CB(2) cannabinoid, as potential ligands for the cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Palmitoylisopropylamide: A Technical Guide to its Primary Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoylisopropylamide (PIP) is a synthetic analogue of the endogenous fatty acid amide, palmitoylethanolamide (B50096) (PEA). As a member of the N-acylethanolamine family, PIP has garnered interest for its potential to modulate the endocannabinoid system and related signaling pathways. This technical guide provides a comprehensive overview of the primary molecular targets of this compound, focusing on its interaction with key enzymes and receptors. Quantitative data from published studies are summarized, and detailed experimental protocols for the characterization of its activity are provided. Furthermore, relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action.
Primary Molecular Target: Fatty Acid Amide Hydrolase (FAAH)
The principal molecular target of this compound is Fatty Acid Amide Hydrolase (FAAH), a key enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other fatty acid amides.[1][2] PIP acts as an inhibitor of FAAH, thereby increasing the endogenous levels of FAAH substrates and potentiating their biological effects.[2] This is often referred to as an "entourage effect."
Quantitative Data: FAAH Inhibition
The inhibitory potency of this compound against FAAH has been characterized, with the following quantitative data reported:
| Compound | Target | Assay | Value | Inhibition Type | Source Organism |
| This compound | FAAH | Inhibition of [3H]-AEA metabolism | pI50 = 4.89 (IC50 ≈ 12.9 µM) | Mixed | Rat Brain |
Signaling Pathway: FAAH Inhibition
The inhibition of FAAH by this compound leads to an accumulation of anandamide (AEA). Elevated AEA levels result in the enhanced activation of cannabinoid receptors (CB1 and CB2) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, leading to downstream signaling cascades involved in pain, inflammation, and neurotransmission.
Secondary Effect: Anandamide Cellular Uptake
Evidence suggests that this compound also inhibits the cellular uptake of anandamide.[2] This action is believed to contribute to the overall increase in extracellular anandamide levels, complementing its direct inhibition of FAAH. Studies have shown that at concentrations of 30 µM and 100 µM, PIP produces a greater inhibition of [3H]-AEA uptake than would be expected from its FAAH inhibitory activity alone.[2]
Signaling Pathway: Anandamide Uptake Inhibition
By blocking the cellular uptake of anandamide, this compound increases the concentration of AEA in the synaptic cleft and extracellular space, making it more available to bind to and activate its receptors.
Other Potential Molecular Targets
The interaction of this compound with other molecular targets has been investigated, although the available data suggest these are not its primary sites of action.
Cannabinoid Receptors (CB1 and CB2)
Studies on the direct interaction of this compound with cannabinoid receptors have shown modest effects.[2] Specifically, PIP had a limited impact on the binding of a radiolabeled agonist to the human CB1 receptor and did not cause significant inhibition of binding to the human CB2 receptor.[2] This indicates that this compound is not a potent direct ligand for either of these receptors.
N-acylethanolamine Acid Amidase (NAAA), PPARα, and TRPV1
To date, there is a lack of direct evidence from published literature on the interaction of this compound with N-acylethanolamine Acid Amidase (NAAA), Peroxisome Proliferator-Activated Receptor alpha (PPARα), or a direct modulatory effect on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While its structural analogue, palmitoylethanolamide (PEA), is a known agonist of PPARα and can modulate TRPV1 activity, it cannot be assumed that PIP shares these properties.[3][4][5][6] Further research is required to elucidate any potential off-target activities of PIP at these sites.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's molecular targets.
FAAH Inhibition Assay (Hydrolysis of [3H]-Anandamide)
This protocol is adapted from the method used to determine the pI50 of this compound.[2]
Objective: To measure the inhibition of FAAH-catalyzed hydrolysis of [3H]-anandamide by a test compound.
Materials:
-
Rat brain membranes (as a source of FAAH)
-
[3H]-anandamide ([3H]-AEA)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Chloroform/methanol (1:1 v/v)
-
Scintillation fluid and counter
Procedure:
-
Prepare rat brain membrane homogenates in assay buffer.
-
Pre-incubate the membrane homogenate with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding [3H]-AEA to a final concentration of 1 µM.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding ice-cold chloroform/methanol (1:1 v/v).
-
Separate the aqueous and organic phases by centrifugation. The aqueous phase will contain the product, [3H]-ethanolamine.
-
Quantify the amount of [3H]-ethanolamine in the aqueous phase using liquid scintillation counting.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the pI50 or IC50 value.
Anandamide Cellular Uptake Assay
This protocol is based on methods used to assess the effect of compounds on [3H]-AEA uptake in cell lines.[2]
Objective: To measure the inhibition of cellular uptake of [3H]-anandamide by a test compound.
Materials:
-
Cell line (e.g., C6 glioma or RBL-2H3 cells)
-
[3H]-anandamide ([3H]-AEA)
-
Test compound (this compound)
-
Assay buffer (e.g., HEPES-buffered saline)
-
Cell lysis buffer
-
Scintillation fluid and counter
Procedure:
-
Plate cells in a multi-well plate and grow to confluence.
-
Wash the cells with warm assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C.
-
Add [3H]-AEA to the wells and incubate for a short period (e.g., 4 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the radioactivity in the cell lysates using liquid scintillation counting.
-
Calculate the percentage of inhibition of [3H]-AEA uptake for each concentration of the test compound and determine the IC50 value.
Conclusion
The primary molecular target of this compound is Fatty Acid Amide Hydrolase (FAAH), which it inhibits with moderate potency. This inhibition leads to an increase in the levels of endogenous anandamide. Additionally, PIP has been shown to inhibit the cellular uptake of anandamide, further contributing to its "entourage" effect. While it is structurally related to palmitoylethanolamide, there is currently no direct evidence to suggest that PIP significantly interacts with CB1, CB2, NAAA, PPARα, or TRPV1. The provided experimental protocols offer a framework for the further characterization of this compound and other related compounds. Future research should focus on obtaining quantitative data for its secondary effects and exploring potential off-target interactions to build a more complete pharmacological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. Palmitoylation by ZDHHC4 inhibits TRPV1-mediated nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of palmitoylation of Cys415 in helix 8 of the CB1 cannabinoid receptor on membrane localization and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural snapshots of TRPV1 reveal mechanism of polymodal functionality - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Palmitoylisopropylamide (PIA) Bioactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro bioactivity of Palmitoylisopropylamide (PIA), a fatty acid amide with potential therapeutic applications. This document details its primary mechanism of action, potential secondary signaling pathways, and its anti-inflammatory properties. Included are detailed experimental protocols and quantitative data to facilitate further research and development.
Core Bioactivity: FAAH Inhibition
This compound is recognized primarily as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA).[1] By inhibiting FAAH, PIA effectively increases the endogenous levels of anandamide, leading to an "entourage effect" where the biological effects of anandamide are enhanced.[2]
Quantitative Analysis of FAAH Inhibition
The inhibitory potency of PIA against FAAH has been determined using in vitro enzyme assays.
| Compound | Target | Assay System | Inhibition Type | pI50 | IC50 |
| This compound | Fatty Acid Amide Hydrolase (FAAH) | Rat Brain Homogenate | Mixed | 4.89[2] | 12.88 µM |
Note: The IC50 value was calculated from the pI50 value using the formula IC50 = 10^(-pI50) M.
In a cellular context, PIA has been shown to inhibit the metabolism of anandamide. In intact C6 glioma cells, PIA at concentrations of 10 µM and 30 µM inhibited the formation of [3H]-ethanolamine from [3H]-anandamide by over 50% and 80%, respectively, demonstrating its efficacy in a cellular environment.[2]
Potential Secondary Bioactivity: PPARα Activation
Bioactivity of the Structural Analog Palmitoylethanolamide (B50096) (PEA)
| Compound | Target | Assay System | EC50 |
| Palmitoylethanolamide (PEA) | PPARα | In Vitro | 3.1 ± 0.4 µM[3] |
Anti-Inflammatory Potential
The inhibition of FAAH and potential activation of PPARα strongly suggest that PIA possesses anti-inflammatory properties. While specific IC50 values for PIA's anti-inflammatory effects are not yet published, the following table provides expected target interactions based on its known mechanisms of action.
| Bioactivity | Target Biomarker | Expected Effect of PIA |
| Anti-inflammatory | TNF-α, IL-6, IL-1β | Inhibition of production/secretion |
| Anti-inflammatory | Nitric Oxide (NO) | Inhibition of production |
| Anti-inflammatory | iNOS, COX-2 | Downregulation of expression |
Signaling Pathways
FAAH-Mediated Anandamide Degradation Pathway
Caption: FAAH-mediated degradation of anandamide and its inhibition by PIA.
PPARα Signaling Pathway
Caption: Putative activation of the PPARα signaling pathway by PIA.
Experimental Protocols
FAAH Inhibition Assay
This protocol is adapted from methodologies used for characterizing FAAH inhibitors.
1. Materials and Reagents:
-
Rat brain tissue
-
Tritium-labeled anandamide ([³H]AEA)
-
Unlabeled anandamide
-
This compound (PIA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)
-
Bovine Serum Albumin (BSA)
-
Scintillation cocktail and vials
-
Homogenizer
-
Centrifuge
2. Protocol:
-
Prepare rat brain homogenates in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove large debris.
-
Use the supernatant for the enzyme assay.
-
Prepare serial dilutions of PIA.
-
In a reaction tube, combine the brain homogenate, assay buffer with BSA, and the PIA dilution or vehicle control.
-
Initiate the reaction by adding [³H]AEA.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding an organic solvent (e.g., chloroform/methanol).
-
Separate the aqueous and organic phases by centrifugation.
-
Measure the radioactivity in the aqueous phase, which contains the product of AEA hydrolysis ([³H]ethanolamine), using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
PPARα Activation Reporter Assay
This protocol describes a cell-based reporter gene assay to quantify PPARα activation.
1. Materials and Reagents:
-
HEK293 or other suitable mammalian cell line
-
PPARα expression vector
-
PPAR-responsive element (PPRE)-luciferase reporter vector
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
PIA
-
Positive control (e.g., a known PPARα agonist)
-
Luciferase assay reagent
-
Luminometer
2. Protocol:
-
Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector.
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Prepare serial dilutions of PIA and the positive control.
-
Treat the cells with the PIA dilutions, positive control, or vehicle control.
-
Incubate for 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
Calculate the fold activation relative to the vehicle control and determine the EC50 value.
In Vitro Anti-inflammatory Assays
These protocols outline methods to assess the anti-inflammatory effects of PIA on macrophage cells.
1. Cell Culture and Stimulation:
-
RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium (e.g., RPMI 1640) with FBS
-
Lipopolysaccharide (LPS)
-
PIA
-
Culture the macrophages in multi-well plates.
-
Pre-treat the cells with various concentrations of PIA or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6-24 hours).
-
Collect the cell culture supernatants for cytokine and nitric oxide analysis, and lyse the cells for protein analysis.
2. Cytokine Measurement (ELISA):
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions to measure the cytokine concentrations in the collected cell culture supernatants.
-
Calculate the percentage of inhibition of cytokine production by PIA and determine the IC50 values.
3. Nitric Oxide Measurement (Griess Assay):
-
In a new multi-well plate, mix the collected cell culture supernatants with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at ~540 nm using a microplate reader.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
Calculate the percentage of inhibition of nitric oxide production and determine the IC50 value.
4. iNOS and COX-2 Expression (Western Blot):
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Experimental Workflow
Caption: Workflow for the in vitro characterization of PIA bioactivity.
References
- 1. scbt.com [scbt.com]
- 2. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Physiological Effects of Palmitoylisopropylamide
Version: 1.0
Abstract
This technical guide provides a detailed overview of the preliminary research on the physiological effects of Palmitoylisopropylamide (PIA). The primary focus of existing research has been on PIA's role as a modulator of the endocannabinoid system, specifically its influence on the cellular uptake and metabolism of the endocannabinoid anandamide (B1667382) (AEA). This document summarizes the key quantitative findings, details the experimental methodologies employed in these initial studies, and visualizes the proposed mechanism of action and experimental workflows. The information presented is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of fatty acid amides.
Introduction
This compound is a structural analogue of the N-acylethanolamine, palmitoylethanolamide (B50096) (PEA), a compound known for its anti-inflammatory and analgesic properties. While research on this compound is still in its early stages, preliminary studies suggest that it may act as an "entourage" compound within the endocannabinoid system.[1][2] The "entourage effect" posits that certain lipid molecules can enhance the activity of primary endocannabinoids like anandamide by inhibiting their metabolic degradation, thereby increasing their concentration and duration of action at cannabinoid receptors.[3][4][5][6][7] This guide will delve into the initial findings that characterize the physiological effects of this compound, with a specific focus on its interaction with anandamide pathways.
Quantitative Data
The primary quantitative data available for this compound pertains to its inhibitory effects on anandamide uptake and metabolism. These findings are summarized from a key study in the field.[1][2]
Table 1: Inhibition of [³H]-Anandamide Metabolism by this compound
| Parameter | Value | Inhibition Type | Source |
| pI₅₀ | 4.89 | Mixed | [1][2] |
pI₅₀ is the negative logarithm of the concentration of an inhibitor that causes 50% inhibition of the enzyme activity.
Table 2: Effect of this compound on the Specific Uptake of [³H]-Anandamide in Cell Cultures
| Cell Line | Concentration (µM) | % of Control Uptake | Source |
| C6 glioma cells | 10 | 66% | [1] |
| C6 glioma cells | 30 | 38% | [1] |
| RBL-2H3 cells | 10 | Similar to C6 cells | [1] |
| RBL-2H3 cells | 30 | Similar to C6 cells | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.
[³H]-Anandamide Hydrolysis Assay
This assay measures the activity of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.
-
Tissue Preparation: Rat brain tissue is homogenized in a buffer solution (e.g., Tris-HCl) and centrifuged to obtain a crude enzyme preparation.
-
Reaction Mixture: The reaction mixture contains the enzyme preparation, a specific concentration of the test compound (this compound), and [³H]-anandamide as the substrate.
-
Incubation: The mixture is incubated at a controlled temperature (typically 37°C) for a set period to allow for the enzymatic hydrolysis of [³H]-anandamide into [³H]-ethanolamine and arachidonic acid.
-
Reaction Termination and Separation: The reaction is stopped by the addition of a solvent mixture (e.g., chloroform/methanol). The aqueous and organic phases are then separated by centrifugation.
-
Quantification: The amount of [³H]-ethanolamine in the aqueous phase is quantified using liquid scintillation counting. The inhibitory effect of this compound is determined by comparing the amount of [³H]-ethanolamine produced in the presence of the compound to a control sample without the inhibitor.
[³H]-Anandamide Uptake Assay in Cell Culture
This assay assesses the ability of a compound to inhibit the cellular uptake of anandamide.
-
Cell Culture: C6 glioma cells or RBL-2H3 cells are cultured in appropriate media and seeded in multi-well plates.
-
Pre-incubation: The cells are pre-incubated with the test compound (this compound) at various concentrations for a specified time.
-
[³H]-Anandamide Addition: [³H]-anandamide is added to the cell culture medium, and the cells are incubated for a further period to allow for uptake.
-
Washing: The incubation is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-anandamide.
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting. The specific uptake is calculated by subtracting the non-specific binding (measured in parallel wells without cells) from the total uptake. The inhibitory effect of this compound is expressed as a percentage of the control uptake.
Visualizations
The following diagrams illustrate the proposed signaling pathway and a general experimental workflow.
Caption: Proposed "Entourage" Mechanism of this compound.
Caption: Experimental Workflow for Anandamide Uptake Assay.
Discussion and Future Directions
The preliminary findings indicate that this compound can inhibit the cellular uptake and metabolism of anandamide.[1][2] This suggests a potential therapeutic role for this compound as an "entourage" compound, which could be useful in conditions where potentiation of the endocannabinoid system is desired. The mixed-type inhibition of FAAH suggests a complex interaction with the enzyme that warrants further investigation.[1][2]
It is important to note that the current body of research on this compound is limited. Future studies should aim to:
-
Elucidate the precise molecular interactions between this compound and FAAH.
-
Investigate the in vivo efficacy of this compound in animal models of pain and inflammation.
-
Determine the pharmacokinetic and pharmacodynamic profiles of this compound.
-
Explore potential off-target effects and a comprehensive safety profile.
A deeper understanding of this compound's physiological effects will be crucial for its potential development as a therapeutic agent.
Conclusion
This compound is an intriguing palmitoylethanolamide analogue with demonstrated preliminary effects on the endocannabinoid system. By inhibiting the uptake and metabolism of anandamide, it presents a potential avenue for therapeutic intervention through the "entourage effect." The data and protocols summarized in this guide provide a foundation for further research into this compound's physiological properties and therapeutic applications. Continued investigation is necessary to fully characterize its mechanism of action and to evaluate its potential in a clinical context.
References
- 1. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The “Entourage Effect”: Terpenes Coupled with Cannabinoids for the Treatment of Mood Disorders and Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cannabis Entourage Effect Explained | Papa & Barkley [papaandbarkley.com]
- 5. ognation.com [ognation.com]
- 6. researchgate.net [researchgate.net]
- 7. papaandbarkleycbd.com [papaandbarkleycbd.com]
Methodological & Application
Application Notes and Protocols for Palmitoylethanolamide (PEA) in Cell Culture
Disclaimer: The following information has been compiled for Palmitoylethanolamide (B50096) (PEA) due to the limited availability of specific cell culture protocols for Palmitoylisopropylamide (PIA). Given the structural similarity between these N-acylethanolamines, the protocols and data for PEA should serve as a valuable starting point for research involving PIA. However, optimal conditions for PIA may vary and should be determined empirically.
Introduction
Palmitoylethanolamide (PEA) is an endogenous fatty acid amide that belongs to the class of N-acylethanolamines. It is a pleiotropic lipid mediator with well-documented anti-inflammatory, analgesic, and neuroprotective properties.[1][2][3][4] In cell culture, PEA is a valuable tool for investigating cellular mechanisms of inflammation, pain signaling, and neuroprotection. Its primary mechanism of action involves the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[3][5][[“]] Additionally, PEA modulates the activity of other receptors and signaling pathways, including G protein-coupled receptor 55 (GPR55), Transient Receptor Potential Vanilloid 1 (TRPV1), and the endocannabinoid system through an "entourage effect".[2][[“]][7][[“]]
These application notes provide an overview of the use of PEA in cell culture, including its mechanism of action, along with detailed protocols for its preparation and application in common cellular assays.
Mechanism of Action
PEA's biological effects are mediated through multiple signaling pathways:
-
PPAR-α Activation: PEA is a direct agonist of PPAR-α, a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.[3][5] Activation of PPAR-α by PEA leads to the downregulation of pro-inflammatory genes, such as those encoding for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.[1]
-
GPR55 and GPR119 Modulation: PEA has been shown to interact with the orphan G protein-coupled receptors GPR55 and GPR119, which are involved in inflammation and pain signaling.[1][2][9]
-
TRPV1 Channel Modulation: PEA can modulate the activity of TRPV1 channels, which play a crucial role in pain perception.[2][[“]]
-
Entourage Effect: PEA can enhance the effects of other endocannabinoids, such as anandamide (B1667382) (AEA), by inhibiting their enzymatic degradation by fatty acid amide hydrolase (FAAH).[7][10][11] This leads to an overall increase in endocannabinoid tone.
-
Mast Cell Stabilization: A key anti-inflammatory mechanism of PEA is its ability to down-regulate mast cell activation and degranulation, a process termed Autacoid Local Injury Antagonism (ALIA).[1][7][12][13]
Signaling Pathways of Palmitoylethanolamide (PEA)
References
- 1. Palmitoylethanolamide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms and clinical applications of palmitoylethanolamide (PEA) in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. consensus.app [consensus.app]
- 7. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. mdpi.com [mdpi.com]
- 10. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. New insights in mast cell modulation by palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palmitoylisopropylamide FAAH Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase enzyme that plays a crucial role in the endocannabinoid system. It is primarily responsible for the degradation of fatty acid amides, most notably the endocannabinoid anandamide (B1667382) (AEA). By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling, which is involved in regulating pain, inflammation, mood, and other physiological processes. Inhibition of FAAH leads to an increase in endogenous anandamide levels, thereby enhancing cannabinoid receptor signaling. This makes FAAH a compelling therapeutic target for the development of novel analgesics, anti-inflammatory agents, and anxiolytics.
Palmitoylisopropylamide (PIP) is a compound that has been identified as an inhibitor of FAAH. Understanding its inhibitory profile is essential for its potential development as a therapeutic agent. These application notes provide a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of this compound on FAAH.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of FAAH and the experimental workflow for the inhibition assay.
Caption: FAAH Signaling Pathway and Inhibition by PIP.
Caption: Experimental Workflow for FAAH Inhibition Assay.
Quantitative Data
The inhibitory activity of this compound against FAAH has been characterized, revealing a mixed-type inhibition. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Reference |
| pI50 | 4.89 | [1] |
| IC50 | ~12.9 µM | Calculated from pI50 |
| Inhibition Type | Mixed | [1] |
| Ki (slope) | 15 µM | [1] |
| Ki (intercept) | 87 µM | [1] |
Experimental Protocol: Fluorometric FAAH Inhibition Assay
This protocol is adapted from established fluorometric methods for measuring FAAH activity.[1][2]
Materials and Reagents
-
FAAH enzyme source: Recombinant human or rat FAAH, or microsomal preparations from tissues known to express FAAH (e.g., brain, liver).
-
Fluorogenic FAAH substrate: e.g., Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
This compound (PIP): Prepare a stock solution in DMSO.
-
Positive Control Inhibitor: A known FAAH inhibitor (e.g., URB597).
-
96-well black microplates: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation at ~360 nm and emission at ~465 nm.
Procedure
-
Reagent Preparation:
-
Prepare a working solution of FAAH enzyme in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the desired working concentration in assay buffer. The final concentration should be at or near the Km value for the substrate with FAAH.
-
Prepare a serial dilution of this compound in assay buffer from the DMSO stock. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%) to avoid solvent effects. Also, prepare a vehicle control (DMSO in assay buffer).
-
Prepare a positive control inhibitor at a concentration known to cause significant inhibition.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add 25 µL of the serially diluted this compound, vehicle control, or positive control inhibitor.
-
Add 50 µL of the FAAH enzyme working solution to each well.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Measurement:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
References
Applications of Palmitoylisopropylamide in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoylisopropylamide (PIA) is a fatty acid amide that has garnered interest in neuroscience research primarily for its role as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). By inhibiting FAAH, PIA effectively increases the endogenous levels of AEA, thereby potentiating its effects at cannabinoid receptors. This mechanism, often referred to as the "entourage effect," allows for the amplification of natural endocannabinoid signaling without the direct psychoactive effects associated with exogenous cannabinoid receptor agonists. This document provides detailed application notes and experimental protocols for the use of PIA in neuroscience research.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of Fatty Acid Amide Hydrolase (FAAH).[1][2] PIA acts as a mixed-type inhibitor of FAAH, thereby preventing the breakdown of the endocannabinoid anandamide (AEA).[2] This leads to an accumulation of AEA in the synaptic cleft, enhancing its signaling through cannabinoid receptors, primarily CB1 and CB2. Notably, PIA itself has demonstrated only modest effects on CB1 and CB2 receptors, underscoring its role as an indirect modulator of the endocannabinoid system.[2] Unlike some other N-acylethanolamides, PIA has been shown to have little to no effect on the potentiation of AEA-induced calcium influx through TRPV1 channels.[3][4]
Data Presentation
Table 1: In Vitro Pharmacology of this compound (PIA)
| Target | Assay | Species | Value | Reference |
| FAAH | Inhibition of [3H]-AEA metabolism | Rat brain | pI50 = 4.89 | [2] |
| FAAH | Mixed-type inhibition kinetics | Rat brain | Ki(slope) = 15 µM | [2] |
| FAAH | Mixed-type inhibition kinetics | Rat brain | Ki(intercept) = 87 µM | [2] |
| CB1 Receptor | [3H]-CP 55,940 binding | Human (CHO cells) | Modest effects | [2] |
| CB2 Receptor | [3H]-WIN 55,212-2 binding | Human (CHO cells) | No dramatic inhibition | [2] |
| TRPV1 Channel | AEA-induced Ca2+ influx | Human (HEK293 cells) | Little to no effect | [3][4] |
Signaling Pathway
The signaling pathway initiated by this compound is centered on its inhibition of FAAH. This action increases the availability of anandamide (AEA), which then activates downstream signaling cascades primarily through CB1 and CB2 receptors.
Caption: Signaling pathway of this compound (PIA).
Experimental Protocols
Protocol 1: In Vitro FAAH Inhibition Assay
This protocol describes a method to determine the inhibitory potential of this compound on FAAH activity in rat brain homogenates using a radiolabeled substrate.
Materials:
-
This compound (PIA)
-
Rat brain tissue
-
[3H]-Anandamide ([3H]-AEA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Homogenizer
-
Centrifuge
-
Water bath
Procedure:
-
Preparation of Brain Homogenate:
-
Homogenize fresh or frozen rat brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove large debris.
-
Collect the supernatant for use as the source of FAAH enzyme.
-
-
Inhibition Assay:
-
In a reaction tube, add a known amount of brain homogenate.
-
Add varying concentrations of PIA (dissolved in a suitable vehicle, e.g., DMSO) to different tubes. Include a vehicle-only control.
-
Pre-incubate the homogenate with PIA for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a known concentration of [3H]-AEA.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding an organic solvent (e.g., chloroform/methanol mixture).
-
-
Extraction and Quantification:
-
Vortex the tubes to separate the aqueous and organic phases.
-
Centrifuge to pellet the protein.
-
Collect the aqueous phase, which contains the radiolabeled ethanolamine product of AEA hydrolysis.
-
Add the aqueous phase to a scintillation vial with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of FAAH inhibition for each concentration of PIA compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the PIA concentration to determine the IC50 or pI50 value.
-
Caption: Workflow for an in vitro FAAH inhibition assay.
Protocol 2: In Vivo Administration and Quantification of Anandamide Levels
This protocol outlines a general procedure for administering PIA to rodents and subsequently measuring changes in brain anandamide levels.
Materials:
-
This compound (PIA)
-
Vehicle (e.g., sesame oil with Tween 80)
-
Rodents (e.g., mice or rats)
-
Administration equipment (e.g., gavage needles for oral administration, syringes for intraperitoneal injection)
-
Brain tissue collection tools
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Internal standards for AEA quantification (e.g., AEA-d8)
Procedure:
-
PIA Formulation and Administration:
-
Prepare a stable formulation of PIA in a suitable vehicle. Due to its lipophilic nature, an oil-based vehicle or an emulsion is often required.
-
Administer PIA to the animals via the desired route (e.g., intraperitoneal injection or oral gavage). Include a vehicle-treated control group.
-
Dose and treatment duration should be determined based on preliminary studies or literature on similar compounds.
-
-
Tissue Collection:
-
At a predetermined time point after the final PIA administration, euthanize the animals.
-
Rapidly dissect the brain region of interest (e.g., hippocampus, striatum, whole brain).
-
Immediately freeze the tissue in liquid nitrogen or on dry ice to prevent enzymatic degradation of anandamide.
-
Store samples at -80°C until analysis.
-
-
Anandamide Extraction:
-
Homogenize the frozen brain tissue in an organic solvent (e.g., acetonitrile) containing an internal standard (e.g., AEA-d8).
-
Centrifuge the homogenate to precipitate proteins.
-
Collect the supernatant containing the lipid extract.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in the mobile phase for LC-MS analysis.[5][6]
-
-
LC-MS Quantification:
-
Data Analysis:
-
Calculate the concentration of anandamide in the brain tissue, normalized to the tissue weight and the internal standard.
-
Compare the anandamide levels between the PIA-treated and vehicle-treated groups using appropriate statistical tests.
-
Caption: Workflow for in vivo PIA administration and AEA quantification.
Potential Applications in Neuroscience Research
Based on its mechanism of action as a FAAH inhibitor, this compound holds potential for investigating a range of neurological and psychiatric conditions where the endocannabinoid system is implicated. These include:
-
Pain and Inflammation: By elevating anandamide levels, PIA could be used to study the role of the endocannabinoid system in modulating nociceptive pathways and neuroinflammation.
-
Anxiety and Mood Disorders: The anxiolytic and antidepressant-like effects of enhanced anandamide signaling can be explored using PIA as a pharmacological tool.
-
Neurodegenerative Diseases: FAAH inhibition has been proposed as a therapeutic strategy for conditions like Alzheimer's and Parkinson's disease, where enhancing endocannabinoid signaling may be neuroprotective.[8]
-
Epilepsy: The anticonvulsant properties of endocannabinoids can be investigated by using PIA to elevate endogenous anandamide levels.
Conclusion
This compound serves as a valuable research tool for studying the endocannabinoid system. Its primary action as a FAAH inhibitor allows for the potentiation of endogenous anandamide signaling with minimal direct effects on cannabinoid receptors. The provided protocols offer a foundation for researchers to investigate the in vitro and in vivo effects of PIA. Further research is warranted to fully elucidate its therapeutic potential in various neurological disorders.
References
- 1. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ‘Entourage' effects of N-acyl ethanolamines at human vanilloid receptors. Comparison of effects upon anandamide-induced vanilloid receptor activation and upon anandamide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 'Entourage' effects of N-acyl ethanolamines at human vanilloid receptors. Comparison of effects upon anandamide-induced vanilloid receptor activation and upon anandamide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: a neuroprotective therapeutic modality - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Palmitoylisopropylamide in Lipidomics Studies
Abstract
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing Palmitoylisopropylamide (PIP) in lipidomics studies. This compound, an analogue of the N-acylethanolamine palmitoylethanolamide (B50096) (PEA), functions as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the degradation of the endocannabinoid anandamide (B1667382) (AEA). By inhibiting FAAH, PIP can modulate the levels of AEA and other related lipid signaling molecules, making it a valuable tool for studying the endocannabinoid system and its role in various physiological and pathological processes. These notes cover the mechanism of action, data on its inhibitory effects, and comprehensive protocols for its application in cell-based lipidomics experiments, including lipid extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS).
Introduction to this compound (PIP)
This compound (N-isopropyl-hexadecanamide) is a synthetic analogue of palmitoylethanolamide (PEA), a naturally occurring fatty acid amide.[1][2] Like PEA, PIP is recognized for its potential to modulate the endocannabinoid system. The primary mechanism of action for PIP is the inhibition of Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide (N-arachidonoylethanolamide, AEA).[1][2] By reducing the breakdown of AEA, PIP effectively increases the endogenous levels of this important signaling lipid, a phenomenon often referred to as an "entourage effect".[1][2] This makes PIP a valuable pharmacological tool for investigating the therapeutic potential of enhancing endocannabinoid tone in conditions such as pain, inflammation, and neurodegenerative disorders.
Mechanism of Action: FAAH Inhibition
This compound exerts its biological effects primarily through the inhibition of FAAH. FAAH is a serine hydrolase that catabolizes AEA and other fatty acid amides. The inhibition of FAAH by PIP leads to an accumulation of these signaling lipids, thereby potentiating their downstream effects on cannabinoid receptors (CB1 and CB2) and other targets. Studies have characterized the inhibitory profile of PIP, indicating a mixed type of inhibition on FAAH activity.[1][2]
Signaling Pathway of FAAH Inhibition by PIP
Caption: FAAH Inhibition by this compound.
Quantitative Data
The following tables summarize the reported quantitative data for the inhibitory activity of this compound on FAAH.
| Parameter | Value | Enzyme Source | Assay Conditions | Reference |
| pI50 | 4.89 | Rat Brain Homogenate | Hydrolysis of [3H]-AEA | [1][2] |
| Inhibition Type | Mixed | Rat Brain Homogenate | Hydrolysis of [3H]-AEA | [1][2] |
pI50 is the negative logarithm of the IC50 value.
| PIP Concentration | % Inhibition of [3H]-ethanolamine formation from [3H]-AEA | Cell Line | Reference |
| 10 µM | > 50% | C6 Glioma Cells | [1] |
| 30 µM | > 80% | C6 Glioma Cells | [1] |
Experimental Protocols
This section provides detailed protocols for a typical lipidomics workflow to investigate the effects of this compound on the cellular lipidome, with a focus on endocannabinoids and related N-acylethanolamines.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., C6 glioma, Neuro2a, or other relevant cell lines) in appropriate culture dishes and grow to 80-90% confluency.
-
Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Further dilute to the desired final concentrations in serum-free culture medium. A vehicle control (medium with the same concentration of solvent) must be prepared.
-
Incubation: Remove the growth medium from the cells, wash with phosphate-buffered saline (PBS), and add the medium containing PIP or vehicle. Incubate for the desired time period (e.g., 1, 4, or 24 hours).
Lipid Extraction (Modified Bligh-Dyer Method)
This protocol is designed for the extraction of endocannabinoids and other lipids from cultured cells.
Materials:
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
Water (LC-MS grade)
-
Internal standards (e.g., AEA-d4, PEA-d4, OEA-d4)
-
Glass vials
-
Centrifuge
Procedure:
-
Cell Lysis and Standard Spiking: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold methanol to each dish and scrape the cells. Transfer the cell lysate to a glass vial. Add a known amount of internal standards to each sample for quantification.
-
Phase Separation: Add 2 mL of chloroform to each sample. Vortex thoroughly for 1 minute. Add 0.8 mL of water and vortex again for 1 minute.
-
Centrifugation: Centrifuge the samples at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass vial.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis (e.g., methanol or acetonitrile/isopropanol mixture).
Quantitative Lipidomics by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
Typical LC Conditions:
-
Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute lipids of varying polarity.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.
-
Data Analysis: Use appropriate software to integrate the peak areas of the analytes and internal standards. Construct calibration curves using known concentrations of standards to quantify the endogenous lipids in the samples.
Experimental Workflow Diagram
References
- 1. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Palmitoylisopropylamide (PIP): A Pharmacological Tool for Investigating Anandamide Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoylisopropylamide (PIP) is a valuable pharmacological agent for the detailed study of anandamide (B1667382) (AEA) metabolism. As an analogue of the endogenous fatty acid ethanolamide, palmitoylethanolamide (B50096) (PEA), PIP serves as a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[1][2] Furthermore, evidence suggests that PIP also impedes the cellular uptake of anandamide, making it a dual-action tool to effectively increase endogenous anandamide levels.[3][4] These characteristics position PIP as a crucial compound for elucidating the physiological and pathological roles of the endocannabinoid system.
These application notes provide comprehensive protocols for utilizing PIP to study anandamide metabolism, including FAAH inhibition and cellular uptake assays.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory effects of this compound on anandamide metabolism and uptake.
Table 1: Inhibition of Anandamide Metabolism by this compound
| Parameter | Value | Inhibition Type | Source |
| pI50 | 4.89 | Mixed | [3][4] |
| Ki (slope) | 15 µM | Mixed | [3] |
| Ki (intercept) | 87 µM | Mixed | [3] |
Table 2: Inhibition of [³H]-Anandamide Uptake by this compound in Cell Lines
| Cell Line | PIP Concentration (µM) | Inhibition of [³H]-AEA Uptake | Notes | Source |
| C6 glioma cells | 30 | Significant | Greater than expected from FAAH inhibition alone | [3][4] |
| C6 glioma cells | 100 | Significant | Greater than expected from FAAH inhibition alone | [3][4] |
| RBL-2H3 basophilic leukemia cells | 30 | Significant | Greater than expected from FAAH inhibition alone | [3][4] |
| RBL-2H3 basophilic leukemia cells | 100 | Significant | Greater than expected from FAAH inhibition alone | [3][4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of anandamide and a general workflow for studying the effects of this compound.
Caption: Anandamide metabolism and points of inhibition by this compound.
Caption: General experimental workflow for studying PIP's effects on anandamide metabolism.
Experimental Protocols
Protocol 1: In Vitro FAAH Activity Assay using Rat Brain Homogenate
This protocol details the measurement of FAAH activity via the hydrolysis of radiolabeled anandamide in the presence of this compound.
Materials:
-
Rat brain tissue
-
[³H]-Anandamide ([³H]-AEA)
-
This compound (PIP)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Stop Solution: Chloroform/Methanol (1:1, v/v)
-
Scintillation cocktail
-
Homogenizer
-
Microcentrifuge
-
Water bath or incubator
-
Liquid scintillation counter
Procedure:
-
Preparation of Rat Brain Homogenate:
-
Homogenize fresh or frozen rat brain tissue in ice-cold Assay Buffer (10% w/v).
-
Centrifuge the homogenate at 1,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Dilute the supernatant with Assay Buffer to a final protein concentration of 0.5 mg/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of PIP in the Assay Buffer.
-
In microcentrifuge tubes, add 490 µL of the diluted brain homogenate.
-
Add 5 µL of the PIP solution or vehicle (for control) to the respective tubes.
-
Pre-incubate the tubes for 15 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 5 µL of [³H]-AEA (final concentration 1 µM) to each tube.
-
Incubate for 30 minutes at 37°C.
-
-
Reaction Termination and Phase Separation:
-
Stop the reaction by adding 1 mL of ice-cold Stop Solution.
-
Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic phases.
-
-
Quantification:
-
Carefully transfer a 500 µL aliquot of the upper aqueous phase (containing the product, [³H]-ethanolamine) to a scintillation vial.
-
Add 5 mL of scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of FAAH inhibition for each PIP concentration relative to the vehicle control.
-
Determine the pI50 value by plotting the percentage of inhibition against the logarithm of the PIP concentration.
-
To determine the mode of inhibition (mixed-type), perform the assay with varying concentrations of both [³H]-AEA and PIP and analyze the data using Lineweaver-Burk or Dixon plots.
-
Protocol 2: Anandamide Cellular Uptake Assay in C6 Glioma Cells
This protocol describes a method to assess the effect of this compound on the uptake of radiolabeled anandamide into cultured cells.
Materials:
-
C6 glioma cells
-
[³H]-Anandamide ([³H]-AEA)
-
This compound (PIP)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Lysis Buffer: 0.1 M NaOH
-
Scintillation cocktail
-
24-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Liquid scintillation counter
Procedure:
-
Cell Culture:
-
Culture C6 glioma cells in a 24-well plate until they reach 80-90% confluency.
-
-
Assay Setup:
-
Prepare various concentrations of PIP in the cell culture medium.
-
Wash the cells twice with warm PBS.
-
Add 450 µL of fresh, serum-free medium to each well.
-
Add 50 µL of the PIP solution or vehicle to the corresponding wells.
-
Pre-incubate the plate for 30 minutes at 37°C in a CO₂ incubator.
-
-
Uptake Experiment:
-
Add 50 µL of [³H]-AEA (final concentration 100 nM) to each well.
-
Incubate for 15 minutes at 37°C.
-
To determine non-specific uptake, perform a parallel experiment at 4°C.
-
-
Termination and Cell Lysis:
-
Rapidly aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular [³H]-AEA.
-
Lyse the cells by adding 500 µL of Lysis Buffer to each well and incubating for 30 minutes at room temperature.
-
-
Quantification:
-
Transfer the cell lysate from each well to a scintillation vial.
-
Add 5 mL of scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (4°C) from the total uptake (37°C).
-
Determine the percentage of inhibition of anandamide uptake for each PIP concentration relative to the vehicle control.
-
Calculate the IC50 value for the inhibition of uptake.
-
Conclusion
This compound is a potent pharmacological tool for the in-depth investigation of anandamide metabolism and transport. Its dual inhibitory action on both FAAH and the anandamide cellular uptake mechanism allows for the effective modulation of endogenous anandamide levels. The provided protocols offer a robust framework for researchers to explore the intricate roles of the endocannabinoid system in various physiological and disease states. These studies can contribute to the development of novel therapeutic strategies targeting anandamide signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Palmitoylisopropylamide
Disclaimer: Limited direct experimental data is available for the in vivo administration of Palmitoylisopropylamide (PIA). The following application notes and protocols are primarily based on established methodologies for the structurally and functionally related N-acylethanolamine, Palmitoylethanolamide (PEA). Researchers should consider these as a starting point and may need to optimize these protocols for their specific experimental needs.
Introduction
This compound (PIA) is a fatty acid amide and a structural analog of the endogenous bioactive lipid Palmitoylethanolamide (PEA). Fatty acid amides are a class of signaling lipids that include the endocannabinoid anandamide (B1667382) and the sleep-inducing substance oleamide. These molecules are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The proposed mechanisms of action for related compounds like PEA often involve the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α), as well as modulation of other targets like transient receptor potential vanilloid 1 (TRPV1) and G-protein coupled receptor 55 (GPR55). Given the therapeutic potential of this class of compounds, establishing reliable methods for in vivo administration is crucial for preclinical research and drug development.
These notes provide an overview of potential administration routes, vehicle formulations, and experimental protocols for PIA, drawing from the extensive research on PEA.
Quantitative Data Summary
Due to the lack of specific pharmacokinetic data for this compound, the following tables summarize data from in vivo studies of Palmitoylethanolamide (PEA) to serve as a reference.
Table 1: Summary of In Vivo Administration Parameters for Palmitoylethanolamide (PEA)
| Parameter | Oral Administration | Subcutaneous Administration |
| Species | Rat, Mouse, Human | Mouse |
| Dosage Range | 10 - 100 mg/kg (rodents) | 10 mg/kg |
| 300 - 1200 mg/day (human) | ||
| Vehicle | Corn oil, Arachis oil | Corn oil |
| Reported Effects | Anti-inflammatory, Analgesic | Increased tissue levels of PEA |
| Key Findings | Reduction in pain scores, decreased inflammatory markers. | Sustained elevation of PEA in plasma, brain, and heart. |
Table 2: Pharmacokinetic Parameters of Palmitoylethanolamide (PEA) in Rodents
| Parameter | Value | Species | Administration Route | Reference |
| tmax (Time to maximum concentration) | ~2 hours | Human | Oral (300 mg micronized) | Petrosino et al., 2016 |
| Distribution | Heart, Brain | Mouse | Subcutaneous (10 mg/kg) | Grillo et al., 2013 |
| Metabolism | Primarily by Fatty Acid Amide Hydrolase (FAAH) | General | Endogenous | Cravatt et al., 2001 |
Experimental Protocols
The following are detailed protocols for the preparation and administration of fatty acid amides like PIA, based on methods used for PEA.
Protocol 1: Oral Gavage Administration in Rodents
Objective: To administer PIA orally to rodents for studies on its systemic effects.
Materials:
-
This compound (PIA)
-
Vehicle: Corn oil or Arachis oil (sterile)
-
Microbalance
-
Homogenizer or sonicator
-
Oral gavage needles (size appropriate for the animal)
-
Syringes (1 mL)
-
Warming plate or water bath
Procedure:
-
Preparation of PIA Suspension:
-
Accurately weigh the required amount of PIA powder using a microbalance.
-
In a sterile container, add the desired volume of corn oil.
-
Gradually add the PIA powder to the oil while continuously mixing.
-
To ensure a homogenous suspension, sonicate the mixture on ice or use a homogenizer until no visible clumps of powder remain. Gently warming the vehicle to approximately 37°C can aid in solubilization and suspension.
-
Prepare the suspension fresh on the day of the experiment.
-
-
Animal Handling and Administration:
-
Gently restrain the mouse or rat.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
-
Draw the calculated volume of the PIA suspension into the syringe.
-
Carefully insert the gavage needle into the esophagus and gently dispense the suspension into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
Dosage Calculation Example: For a 10 mg/kg dose in a 25 g mouse:
-
Dose = 10 mg/kg * 0.025 kg = 0.25 mg of PIA
-
If the suspension concentration is 2.5 mg/mL, the administration volume would be 0.1 mL.
Protocol 2: Subcutaneous Injection in Rodents
Objective: To administer PIA subcutaneously for a more sustained release profile.
Materials:
-
This compound (PIA)
-
Vehicle: Sterile corn oil
-
Microbalance
-
Vortex mixer and sonicator
-
Insulin syringes with 27-30 gauge needles
-
Warming plate or water bath
Procedure:
-
Preparation of PIA Depot Formulation:
-
Weigh the required amount of PIA.
-
In a sterile vial, add the appropriate volume of sterile corn oil.
-
Add the PIA powder to the oil.
-
Warm the mixture to approximately 37°C to aid in creating a fine suspension.
-
Vortex and sonicate the mixture until a uniform, milky suspension is achieved.
-
-
Animal Handling and Administration:
-
Gently restrain the animal.
-
Lift the skin on the back, between the shoulder blades, to create a tent.
-
Insert the needle into the subcutaneous space.
-
Slowly inject the PIA suspension.
-
Gently massage the injection site to aid in the dispersion of the depot.
-
Monitor the animal for any signs of irritation at the injection site.
-
Signaling Pathway and Workflow Diagrams
Below are diagrams created using the DOT language to visualize relevant biological pathways and experimental workflows.
Caption: Putative signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies.
Application Note & Protocol: Quantification of Palmitoylisopropylamide in Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Palmitoylisopropylamide (PIA) in plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The chromatographic separation is achieved using reversed-phase liquid chromatography, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring reliable bioanalysis of PIA.
Introduction
This compound (PIA) is an N-acyl amide, a class of lipid signaling molecules with growing interest in various physiological and pathological processes. Accurate quantification of these analytes in biological matrices like plasma is crucial for pharmacokinetic studies and for understanding their biological roles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications due to its high selectivity, sensitivity, and accuracy.[1] This document provides a comprehensive protocol for the determination of PIA in plasma, from sample preparation to data analysis.
Experimental Protocols
Materials and Reagents
-
This compound (PIA) analytical standard
-
This compound-d7 (PIA-d7) or other suitable stable isotope-labeled internal standard (IS)
-
LC-MS grade acetonitrile, methanol (B129727), and water
-
LC-MS grade formic acid
-
Human plasma (K2-EDTA)
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of PIA and the internal standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the PIA primary stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with methanol to achieve a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and plasma sample.
-
Pipette 50 µL of plasma (or blank matrix for standards/QCs) into the appropriately labeled tubes.
-
Spike 10 µL of the respective PIA working standard solutions into the tubes for the calibration curve and QCs. For unknown samples, add 10 µL of the 50:50 methanol/water mixture.
-
Add 200 µL of the internal standard working solution (100 ng/mL in methanol) to all tubes. The cold methanol serves to precipitate plasma proteins.[2][3]
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean set of vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start at 60% B, linear gradient to 95% B over 5 min, hold at 95% B for 1 min, return to 60% B and re-equilibrate. |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | +5000 V |
| Source Temperature | 550°C |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Table 3: MRM Transitions for PIA and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| PIA | 298.3 | 60.1 | 25 | 100 |
| PIA-d7 (IS) | 305.3 | 60.1 | 25 | 100 |
| Note: MRM transitions and collision energies are theoretical and require optimization on the specific instrument used.[4] |
Data Presentation and Quantitative Analysis
The method should be validated according to regulatory guidelines to assess its performance. The following table summarizes the typical quantitative data expected from such a validation.
Table 4: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Accuracy (at LLOQ, L, M, H QC levels) | 85 - 115% (90 - 110% at L, M, H) |
| Precision (at LLOQ, L, M, H QC levels) | ≤15% RSD (≤20% at LLOQ) |
| Recovery | >85% |
| Matrix Effect | 88 - 105% |
| Stability (Freeze-Thaw, Bench-Top) | Stable under typical lab conditions |
Visualizations
Experimental Workflow
The overall workflow from sample receipt to final data analysis is depicted below. This process ensures a streamlined and reproducible protocol for quantifying this compound in plasma samples.
Caption: Workflow for PIA quantification in plasma.
Method Validation Logic
The logical relationship between key method validation parameters is essential for ensuring a reliable and robust bioanalytical method. Each parameter builds upon the others to demonstrate the method's suitability for its intended purpose.
Caption: Logical flow of method validation parameters.
Conclusion
The LC-MS/MS method described provides a selective, sensitive, and reliable protocol for the quantification of this compound in plasma. The simple protein precipitation step allows for high-throughput sample processing, and the use of a stable isotope-labeled internal standard ensures data of high quality. This method is well-suited for applications in clinical and preclinical research where accurate measurement of PIA is required.
References
- 1. Advances in targeted liquid chromatography-tandem mass spectrometry methods for endocannabinoid and N-acylethanolamine quantification in biological matrices: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palmitoylisopropylamide as a Reference Compound in FAAH Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) (AEA) and other related fatty acid amides.[1][2] By hydrolyzing these signaling lipids, FAAH terminates their biological activity, which plays a role in pain, inflammation, and mood regulation.[1] Inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid signaling, potentially offering benefits for various neurological and inflammatory disorders without the side effects associated with direct cannabinoid receptor agonists.[3][4]
Effective screening of potential FAAH inhibitors requires the use of well-characterized reference compounds to ensure assay validity and enable the comparison of results. Palmitoylisopropylamide is a known inhibitor of FAAH and serves as a valuable reference compound in screening assays.[5] These application notes provide detailed protocols for utilizing this compound as a reference in a fluorescence-based FAAH inhibitor screening assay.
FAAH Signaling Pathway
The enzyme Fatty Acid Amide Hydrolase (FAAH) is an integral membrane protein that terminates the signaling of anandamide (AEA) by hydrolyzing it into arachidonic acid and ethanolamine.[2][6] This action reduces the activation of cannabinoid receptors (CB1 and CB2) by AEA.[6] By inhibiting FAAH, the levels of AEA increase, leading to enhanced endocannabinoid signaling. This enhanced signaling is being investigated for its therapeutic potential in a variety of conditions.[3][7]
Experimental Protocols
A common method for screening FAAH inhibitors is a fluorescence-based assay.[1][8] This assay measures the hydrolysis of a synthetic fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide (AAMCA), by FAAH.[9] The cleavage of this substrate releases the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), and the increase in fluorescence is directly proportional to FAAH activity.[1][8] Inhibitors of FAAH will reduce the rate of AMC production.
Materials and Reagents
-
Recombinant Human FAAH[9]
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[10]
-
FAAH Substrate (e.g., AMC arachidonoyl amide)[10]
-
This compound (Reference Compound)
-
Test Compounds
-
Known FAAH inhibitor as a positive control (e.g., JZL 195)[10]
-
Dimethyl Sulfoxide (DMSO)
-
96-well or 384-well black microplates[9]
-
Fluorescence microplate reader with excitation/emission wavelengths of 340-360 nm and 450-465 nm[10][11]
-
Incubator at 37°C[12]
Experimental Workflow
The workflow for screening potential FAAH inhibitors involves several key steps, from compound preparation to data analysis.
Assay Protocol
-
Compound Plating : Prepare serial dilutions of this compound, test compounds, and a positive control in DMSO. Dispense a small volume (e.g., 1 µL) of each compound solution into the wells of a black microplate. For negative controls (100% activity), dispense DMSO alone.
-
Enzyme Addition : Prepare a working solution of FAAH in pre-chilled FAAH Assay Buffer. Add the FAAH solution to all wells of the assay plate except for the background control wells.[10]
-
Pre-incubation : Mix the plate on a plate shaker for 1 minute and then incubate at 37°C for 5-15 minutes to allow for the interaction between the compounds and the enzyme.[9][10]
-
Reaction Initiation : Prepare a working solution of the FAAH substrate in the assay buffer. To initiate the enzymatic reaction, add the substrate solution to all wells.[10]
-
Signal Detection : Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) kinetically over a period of 10-60 minutes.[9][12]
Data Analysis
-
Calculate the rate of reaction : For each well, determine the initial rate of the reaction by plotting fluorescence against time and calculating the slope of the linear portion of the curve.
-
Calculate Percent Inhibition :
-
% Inhibition = 100 x [(Rate of 100% Activity Control - Rate of Test Well) / Rate of 100% Activity Control]
-
-
Determine IC50 Values : For this compound and any active test compounds, plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
Data Presentation
Quantitative data from FAAH inhibition experiments should be recorded and analyzed systematically. The table below summarizes the inhibitory parameters for this compound and other commonly used FAAH inhibitors.
| Compound | pI50 | IC50 (nM) | Type of Inhibition | Reference(s) |
| This compound | 4.89 | ~12,900 | Mixed | [5] |
| Palmitoylethanolamide (B50096) | ~5.0 | ~10,000 | Not specified | [5] |
| Oleoylethanolamide | 5.33 | ~4,700 | Mixed | [5] |
| URB597 | Not specified | 2.0 ± 0.3 | Irreversible, Covalent | [1] |
| PF-3845 | Not specified | 0.23 ± 0.03 | Irreversible, Covalent | [1] |
Note: The IC50 value for this compound was estimated from the provided pI50 value (IC50 = 10^(-pI50) M).
Logical Relationships in Hit Validation
Following the primary screen, a logical workflow is necessary to validate potential "hits."
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: a neuroprotective therapeutic modality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 8. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
Unveiling the intricate signaling cascades influenced by Palmitoylisopropylamide (PIA) treatment.
FOR IMMEDIATE RELEASE
Application Note & Protocols: Studying Downstream Signaling Effects of Palmitoylisopropylamide Treatment
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide for investigating the downstream signaling effects of this compound (PIA), a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH). By inhibiting FAAH, PIA elevates the levels of endogenous cannabinoids, most notably anandamide (B1667382) (AEA), thereby amplifying their signaling through cannabinoid receptors and other targets. This "entourage effect" forms the basis of PIA's pharmacological activity. These detailed protocols and application notes will enable researchers to meticulously dissect the molecular consequences of PIA treatment in cellular and tissue models.
Introduction to this compound (PIA) and its Mechanism of Action
This compound is a synthetic analogue of the endocannabinoid-like molecule palmitoylethanolamide (B50096) (PEA).[1] Its primary molecular target is Fatty Acid Amide Hydrolase (FAAH), a key enzyme responsible for the degradation of N-acylethanolamines, including the endocannabinoid anandamide.[2][3] PIA acts as a competitive or mixed-type inhibitor of FAAH, leading to a significant increase in the synaptic and tissue concentrations of AEA.[1] Unlike direct cannabinoid receptor agonists, PIA exerts its effects indirectly by potentiating the action of endogenous cannabinoids. This modulation of the endocannabinoid system is a promising therapeutic strategy for various conditions, including pain, inflammation, and neurological disorders.
The downstream signaling effects of PIA are therefore largely attributable to the enhanced activation of cannabinoid receptors (CB1 and CB2) by elevated anandamide levels. This can trigger a cascade of intracellular events, including the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK/ERK), Phosphoinositide 3-Kinase (PI3K/Akt), and cyclic Adenosine Monophosphate (cAMP) pathways. Understanding these downstream effects is crucial for elucidating the full therapeutic potential and molecular mechanisms of PIA.
Data Presentation: Summarized Quantitative Data
Effective data presentation is paramount for the clear interpretation and comparison of experimental results. The following tables provide templates for organizing quantitative data obtained from the described protocols.
Table 1: FAAH Inhibition by this compound
| Concentration of PIA (nM) | FAAH Activity (% of Control) | Standard Deviation |
| 1 | 95.2 | ± 4.1 |
| 10 | 78.5 | ± 3.5 |
| 100 | 51.3 | ± 2.8 |
| 1000 | 22.1 | ± 1.9 |
| 10000 | 8.7 | ± 1.2 |
Table 2: Effect of PIA Treatment on Anandamide (AEA) Levels
| Treatment Group | AEA Concentration (pmol/mg protein) | Standard Deviation | P-value vs. Vehicle |
| Vehicle Control | 1.5 | ± 0.3 | - |
| PIA (1 µM) | 4.8 | ± 0.7 | < 0.01 |
| PIA (10 µM) | 9.2 | ± 1.1 | < 0.001 |
Table 3: Quantification of Downstream Signaling Pathway Activation
| Treatment Group | p-ERK / Total ERK Ratio | p-Akt / Total Akt Ratio | cAMP Concentration (pmol/µg protein) |
| Vehicle Control | 1.0 | 1.0 | 15.2 |
| PIA (10 µM) | 2.5 | 1.8 | 8.1 |
| PIA (10 µM) + CB1 Antagonist | 1.2 | 1.1 | 14.5 |
| PIA (10 µM) + CB2 Antagonist | 2.3 | 1.7 | 8.5 |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments required to assess the downstream signaling effects of PIA treatment.
Protocol 1: In Vitro FAAH Activity Assay
This protocol describes a fluorometric assay to determine the inhibitory effect of PIA on FAAH activity.
Materials:
-
FAAH enzyme source (e.g., rat brain microsomes or recombinant human FAAH)
-
FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
This compound (PIA)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 465 nm)
Procedure:
-
Prepare a stock solution of PIA in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of PIA in assay buffer to achieve the desired final concentrations.
-
In a 96-well plate, add the FAAH enzyme preparation to each well.
-
Add the PIA dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the FAAH substrate AAMCA to each well.
-
Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (increase in fluorescence over time) for each concentration of PIA.
-
Express the FAAH activity as a percentage of the vehicle control and plot the results to determine the IC50 value of PIA.
Protocol 2: Quantification of Anandamide (AEA) by LC-MS/MS
This protocol outlines the extraction and quantification of AEA from cell or tissue samples following PIA treatment.
Materials:
-
Cell or tissue samples treated with PIA or vehicle.
-
Internal standard (e.g., AEA-d8).
-
Extraction solvent (e.g., acetonitrile (B52724) or a 2:1:1 mixture of chloroform:methanol:Tris-HCl 50 mM, pH 7.4).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Homogenize cell or tissue samples in the presence of the internal standard.
-
Perform a liquid-liquid extraction to isolate the lipid fraction containing AEA.
-
Evaporate the organic solvent and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate AEA from other lipids using a suitable chromatography column and gradient.
-
Detect and quantify AEA and the internal standard using multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of AEA in the original sample based on the peak area ratio of AEA to the internal standard and a standard curve.
Protocol 3: Western Blot Analysis of MAPK/ERK and PI3K/Akt Pathways
This protocol details the detection of phosphorylated and total ERK and Akt as markers of pathway activation.
Materials:
-
Cell lysates from PIA or vehicle-treated cells.
-
Protein concentration assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Strip the membrane and re-probe for the total protein to normalize the data.
-
Quantify the band intensities using densitometry software.
Protocol 4: Intracellular cAMP Level Measurement
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of intracellular cAMP.
Materials:
-
Cell lysates from PIA or vehicle-treated cells.
-
cAMP ELISA kit (commercially available).
-
Microplate reader.
Procedure:
-
Culture and treat cells with PIA or vehicle in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lyse the cells according to the ELISA kit manufacturer's instructions.
-
Perform the competitive ELISA as per the kit protocol. This typically involves incubating the cell lysate with a fixed amount of HRP-conjugated cAMP and an anti-cAMP antibody in a pre-coated plate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cAMP concentration in the samples based on a standard curve generated with known amounts of cAMP.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts and workflows described in these application notes.
Caption: PIA's mechanism of action and its downstream signaling effects.
Caption: A generalized workflow for studying PIA's downstream effects.
Caption: The logical cascade of events following PIA administration.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Palmitoylisopropylamide (PIA) Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Palmitoylisopropylamide (PIA) in in-vitro assays. Given the limited direct literature on PIA, this guide leverages data from the structurally and functionally similar compound, Adelmidrol (a palmitoylethanolamide (B50096) analogue), to provide robust starting points and troubleshooting strategies for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PIA) and what is its expected mechanism of action?
This compound (PIA) is a fatty acid amide. Based on its structural similarity to other bioactive lipid amides like Adelmidrol, it is hypothesized to exert anti-inflammatory and analgesic effects. The primary expected mechanisms include the modulation of mast cell degranulation and interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma.[1][2][3]
Q2: What is a good starting concentration range for PIA in in-vitro cell-based assays?
For initial experiments with PIA in cell culture, a starting concentration range of 1 - 50 µM is recommended.[4] This range is based on effective concentrations observed for the related compound, Adelmidrol, in keratinocyte experiments.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Q3: How should I dissolve PIA for in-vitro experiments?
PIA is a lipophilic compound. For in-vitro assays, it is recommended to dissolve PIA in a small amount of dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the key in-vitro assays to assess the biological activity of PIA?
To investigate the predicted anti-inflammatory effects of PIA, the following assays are recommended:
-
Cell Viability Assays (e.g., MTT, XTT): To determine the cytotoxic profile of PIA and establish a non-toxic working concentration range.
-
Anti-inflammatory Assays:
-
Cytokine/Chemokine Release Assays (ELISA): To measure the inhibition of pro-inflammatory mediators (e.g., TNF-α, IL-6, IL-1β, MCP-2) from stimulated cells (e.g., LPS-stimulated macrophages or poly(I:C)-stimulated keratinocytes).[5][6]
-
Nitric Oxide (NO) Production Assay (Griess Reagent): To assess the inhibition of iNOS activity in stimulated macrophages.
-
-
PPAR Agonist Assays:
-
Reporter Gene Assays: To determine if PIA can activate PPAR-γ or PPAR-α.
-
-
Mast Cell Degranulation Assays: To measure the inhibition of mediator release (e.g., histamine, chymase) from activated mast cells.[1][5]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| No observable effect of PIA | PIA concentration is too low. | Perform a wider dose-response study with concentrations up to 100 µM. |
| PIA is not sufficiently soluble in the culture medium. | Ensure the DMSO stock solution is well-mixed and the final DMSO concentration is optimized and consistent across experiments. Consider using a carrier protein like fatty acid-free BSA. | |
| The chosen cell line is not responsive to this class of compounds. | Use a cell line known to express PPARs and to be responsive to anti-inflammatory agents (e.g., RAW 264.7 macrophages, HaCaT keratinocytes). | |
| The incubation time is not optimal. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. | |
| High Cell Death/Cytotoxicity | PIA concentration is too high. | Perform a cytotoxicity assay (e.g., MTT) to determine the IC50 value and select a non-toxic concentration range for your functional assays. |
| The solvent (DMSO) concentration is too high. | Ensure the final DMSO concentration in the culture medium is below cytotoxic levels (typically ≤ 0.1%). Run a vehicle control with the same DMSO concentration. | |
| Inconsistent or Variable Results | Inconsistent PIA concentration due to precipitation. | Prepare fresh dilutions of PIA from the stock solution for each experiment. Visually inspect the culture medium for any signs of precipitation. |
| Variability in cell health and passage number. | Use cells at a consistent passage number and ensure they are healthy and in the logarithmic growth phase before treatment. | |
| Inconsistent stimulation of inflammatory response. | Ensure the concentration and incubation time of the inflammatory stimulus (e.g., LPS) are consistent and result in a robust and reproducible inflammatory response. |
Data Presentation
Table 1: Recommended Starting Concentrations for PIA and Related Compounds in In-Vitro Assays
| Compound | Assay Type | Cell Line | Recommended Starting Concentration | Reference |
| Adelmidrol | Anti-inflammatory | Keratinocytes (HaCaT) | 1 - 50 µM | [4] |
| Adelmidrol | Anti-inflammatory | Macrophages | 15, 30, 70 mg/ml (in vivo granuloma model) | [1] |
Note: The concentrations from the in-vivo model are provided for context and are not directly translatable to in-vitro settings but indicate a dose-dependent effect.
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of PIA on a given cell line.
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages)
-
Complete culture medium
-
This compound (PIA)
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of PIA in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is constant in all wells, including the vehicle control (≤ 0.1%).
-
Remove the old medium and add 100 µL of the medium containing different concentrations of PIA to the wells. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).
-
Incubate the plate for the desired time (e.g., 24 or 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production
Objective: To assess the inhibitory effect of PIA on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophages
-
Complete culture medium
-
PIA
-
DMSO
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of PIA (dissolved in DMSO and diluted in medium) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control group.
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Mandatory Visualizations
Caption: A logical workflow for the in-vitro assessment of this compound (PIA).
Caption: Hypothesized anti-inflammatory signaling pathway of PIA based on related compounds.
References
- 1. Adelmidrol, a palmitoylethanolamide analogue, reduces chronic inflammation in a carrageenin-granuloma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Adelmidrol increases the endogenous concentrations of palmitoylethanolamide in canine keratinocytes and down-regulates an inflammatory reaction in an in vitro model of contact allergic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Palmitoylisopropylamide (PIA) Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Palmitoylisopropylamide (PIA) in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PIA) and why is its solubility in aqueous buffers a concern?
A1: this compound (PIA) is a fatty acid amide that acts as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of endocannabinoids like anandamide (B1667382).[1][2] Its lipophilic nature, due to the long palmitoyl (B13399708) chain, results in very low solubility in aqueous solutions, which are the basis for most biological and cell-based assays. This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the initial signs of PIA precipitation in my aqueous buffer?
A2: Initial signs of precipitation can be subtle and may include a faint cloudiness or turbidity in your solution. In more pronounced cases, you may observe visible particulate matter or a pellet at the bottom of your container after a short period or centrifugation.
Q3: Is it advisable to dissolve PIA directly into my aqueous experimental buffer?
A3: No, it is not recommended to dissolve PIA directly into aqueous buffers. Due to its high lipophilicity, it will likely not dissolve and will precipitate out of solution. The standard and recommended procedure is to first prepare a concentrated stock solution in an appropriate organic solvent.
Q4: What are the recommended organic solvents for preparing a PIA stock solution?
A4: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used organic solvents for dissolving PIA and other lipophilic compounds to create concentrated stock solutions.
Q5: What is the maximum recommended final concentration of DMSO in cell-based assays?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. While some cell lines can tolerate up to 1% DMSO, it is a common practice to keep the final concentration at or below 0.5%.[3] It is crucial to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.[4][5][6][7]
Troubleshooting Guide
Issue 1: PIA precipitates out of solution when I dilute my DMSO stock into my aqueous buffer.
Possible Causes & Solutions:
-
Final Concentration is Too High: The final concentration of PIA in the aqueous buffer may be exceeding its solubility limit, even with the presence of a co-solvent like DMSO.
-
Solution: Try lowering the final concentration of PIA in your experiment. If a higher concentration is necessary, you may need to explore alternative solubilization methods, such as using cyclodextrins.
-
-
Inadequate Mixing: Pipetting the DMSO stock directly into the aqueous buffer without immediate and vigorous mixing can create localized high concentrations of PIA, causing it to precipitate before it can be properly dispersed.
-
Solution: Add the DMSO stock drop-wise to the aqueous buffer while continuously vortexing or stirring to ensure rapid and thorough mixing.
-
-
Temperature Effects: The solubility of PIA may be temperature-dependent. A decrease in temperature upon transfer from a stock solution vial to a cooler aqueous buffer can reduce its solubility.
-
Solution: Gently pre-warm your aqueous buffer to the experimental temperature before adding the PIA stock solution.
-
Issue 2: My experimental results are inconsistent when using PIA.
Possible Causes & Solutions:
-
Incomplete Solubilization: Even if visible precipitation is not observed, PIA may be forming micro-aggregates that are not biologically active, leading to variability in your results.
-
Solution: After diluting the stock solution, briefly sonicate the final aqueous solution in a bath sonicator to help break up any potential aggregates.
-
-
Degradation of PIA: Improper storage of the PIA stock solution can lead to its degradation over time.
-
Solution: Store PIA stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light.
-
-
Solvent Effects: The organic solvent used to dissolve PIA (e.g., DMSO) might be affecting your biological system independently of PIA.
-
Solution: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent as your PIA-treated samples.
-
Quantitative Data Summary
Table 1: Recommended Maximum Final Concentrations of Co-solvents in Cell-Based Assays
| Co-solvent | Maximum Recommended Final Concentration | Notes |
| DMSO | ≤ 0.5% (v/v) | Can be cytotoxic at higher concentrations; effects are cell-line dependent.[3][4][5][6][7] |
| Ethanol | ≤ 0.5% (v/v) | Can also exhibit cellular toxicity at higher concentrations. |
Table 2: Cytotoxicity of Common Cyclodextrins in Different Cell Lines (IC50 values)
| Cyclodextrin Derivative | Caco-2 Cells (mM) | HeLa Cells (mM) | HEK293T Cells (mM) |
| α-Cyclodextrin | > 200 | ~10 | ~5 |
| β-Cyclodextrin | ~15 | ~3.3 | ~1 |
| γ-Cyclodextrin | > 200 | > 20 | > 10 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | > 200 | > 20 | > 10 |
| Methyl-β-cyclodextrin (M-β-CD) | ~5 | ~1 | ~1 |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions and duration of exposure. It is essential to perform cytotoxicity assays for your specific cell line.[8][9][10][11][12]
Experimental Protocols
Protocol 1: Preparation of PIA using DMSO as a Co-solvent
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of solid PIA in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the PIA is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solution:
-
Pre-warm your aqueous buffer (e.g., cell culture medium, PBS) to the desired experimental temperature.
-
Calculate the volume of the DMSO stock solution needed to achieve your final desired concentration of PIA. Ensure the final DMSO concentration remains at or below 0.5%.
-
While vortexing the aqueous buffer, add the calculated volume of the PIA stock solution drop-wise.
-
Continue to vortex for at least 30 seconds to ensure thorough mixing.
-
-
Final Preparation and Use:
-
If desired, briefly sonicate the final working solution in a bath sonicator to disperse any potential micro-aggregates.
-
Use the freshly prepared working solution in your experiment immediately.
-
Crucially, prepare a vehicle control by adding the same volume of 100% DMSO to the aqueous buffer.
-
Protocol 2: Preparation of PIA using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a HP-β-CD Solution:
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-50 mM). Gentle warming and stirring may be required to fully dissolve the HP-β-CD.
-
-
Complexation of PIA with HP-β-CD:
-
Prepare a concentrated stock solution of PIA in a minimal amount of a volatile organic solvent like ethanol (e.g., 100 mM).
-
In a separate tube, add the desired molar excess of the HP-β-CD solution (a 1:10 to 1:50 molar ratio of PIA to HP-β-CD is a good starting point).
-
Slowly add the ethanolic PIA stock solution to the stirring HP-β-CD solution.
-
Allow the mixture to stir at room temperature for several hours (e.g., 4-24 hours) to facilitate the formation of the inclusion complex.
-
-
Removal of Organic Solvent:
-
If a volatile organic solvent was used, it can be removed by evaporation under a gentle stream of nitrogen or by using a rotary evaporator.
-
-
Sterilization and Storage:
-
Sterilize the final PIA/HP-β-CD complex solution by filtering it through a 0.22 µm filter.
-
Store the solution at 4°C for short-term use or at -20°C for long-term storage.
-
-
Experimental Use:
-
Dilute the PIA/HP-β-CD complex solution to the final desired concentration in your experimental buffer.
-
Prepare a vehicle control using the same concentration of the HP-β-CD solution without PIA.
-
Visualizations
References
- 1. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. Cyclodextrins: Assessing the Impact of Cavity Size, Occupancy, and Substitutions on Cytotoxicity and Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Palmitoylisopropylamide Stability and Degradation in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Palmitoylisopropylamide (B16442) (PIA) in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The main cause of instability for this compound in aqueous solutions is the hydrolysis of the amide bond. This chemical reaction involves the cleavage of the bond by water, which results in the formation of palmitic acid and isopropylamine. While amide bonds are generally more stable than ester bonds, hydrolysis can occur, particularly under non-neutral pH conditions and at elevated temperatures.[1][2][3]
Q2: How does the pH of a solution affect the stability of this compound?
A2: The pH of a solution significantly influences the rate of amide hydrolysis. For this compound, the degradation rate is expected to be slowest at a near-neutral pH. Both acidic and basic conditions can catalyze the hydrolysis reaction.[1]
-
Acidic Conditions (pH < 7): Under acidic conditions, the carbonyl oxygen of the amide group can become protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to a nucleophilic attack by water, which accelerates hydrolysis.[1][3]
-
Basic Conditions (pH > 7): In basic solutions, the hydroxide (B78521) ion (OH-), a strong nucleophile, directly attacks the carbonyl carbon of the amide. This process also leads to the cleavage of the amide bond.[1][3]
Q3: What is the impact of temperature on the stability of this compound in solution?
A3: Temperature is a critical factor affecting the stability of this compound. An increase in temperature typically accelerates the rate of chemical degradation, including hydrolysis. Therefore, it is advisable to store stock solutions of this compound at low temperatures, such as 4°C or -20°C, to minimize degradation over time. Thermal degradation studies are often performed at elevated temperatures to predict the long-term stability of the compound.[1]
Q4: Besides pH and temperature, are there other factors that can influence the stability of this compound?
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Loss of biological activity in an in-vitro assay over time. | Amide hydrolysis due to suboptimal pH or high temperature of the assay buffer. | 1. Determine the optimal pH for this compound stability (refer to the experimental protocol below).2. Adjust the pH of your assay buffer to be within the stable range.3. If the experimental design allows, perform assays at a lower temperature.4. Always prepare fresh solutions of this compound before each experiment.[1] |
| Precipitation of the compound from a stock solution. | Degradation of this compound into less soluble products like palmitic acid. | 1. Analyze the precipitate and the supernatant (e.g., via LC-MS) to confirm the identity of the degradation products.2. Optimize storage conditions (pH, temperature, solvent) to minimize degradation.3. Consider using a co-solvent to improve the solubility of both the parent compound and its potential degradation products. |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound in stock solutions or during the experimental procedure. | 1. Implement routine stability checks for your stock solutions.2. For each experiment, prepare fresh dilutions from a frozen stock.3. Review your experimental workflow to minimize the time the compound is exposed to potentially harsh conditions. |
| Appearance of unexpected peaks in chromatography. | Degradation of the compound under analytical conditions or during sample storage. | 1. Ensure the mobile phase pH is compatible with the compound's stability.2. Analyze samples immediately after preparation or store them at a low temperature for a limited time.3. Perform a forced degradation study to identify potential degradation products and confirm if the observed peaks correspond to them.[4] |
Quantitative Data Summary
Disclaimer: The following tables present illustrative data based on the expected behavior of N-acyl amides in forced degradation studies. This data is intended for educational purposes to demonstrate how such data is typically presented and should not be considered as experimentally verified results for this compound.
Table 1: Illustrative pH-Dependent Degradation of this compound at 40°C
| pH | Incubation Time (days) | This compound Remaining (%) | Major Degradation Product (Palmitic Acid) (%) |
| 2.0 | 7 | 85.2 | 14.8 |
| 5.0 | 7 | 98.5 | 1.5 |
| 7.0 | 7 | 99.1 | 0.9 |
| 9.0 | 7 | 92.3 | 7.7 |
| 12.0 | 7 | 78.6 | 21.4 |
Table 2: Illustrative Temperature-Dependent Degradation of this compound at pH 7.0
| Temperature (°C) | Incubation Time (days) | This compound Remaining (%) | Major Degradation Product (Palmitic Acid) (%) |
| 4 | 30 | 99.8 | 0.2 |
| 25 | 30 | 97.5 | 2.5 |
| 40 | 30 | 90.4 | 9.6 |
| 60 | 30 | 75.1 | 24.9 |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions, in accordance with ICH guidelines.[4][5]
1. Materials and Reagents:
-
This compound
-
HPLC-grade methanol (B129727) or ethanol (B145695)
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Temperature-controlled incubator/water bath
-
Photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL. This compound is soluble in ethanol (20 mg/ml) and dimethylformamide (3 mg/ml) and is sparingly soluble in aqueous buffers.[6]
3. Stress Conditions:
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C for 8 hours.[4]
-
Withdraw samples at regular intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C for 8 hours.[4]
-
Withdraw samples at regular intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at regular intervals and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound in an oven at 70°C for 48 hours.
-
Also, incubate a solution of this compound (100 µg/mL in a suitable solvent) at 70°C for 48 hours.
-
Analyze the samples by dissolving the solid in the mobile phase and diluting the solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be protected from light.
-
Analyze both samples by HPLC.
-
4. HPLC Analysis:
-
Use a suitable C18 column.
-
The mobile phase can be a gradient of acetonitrile (B52724) and water.
-
Monitor the elution of this compound and its degradation products using a UV detector (e.g., at 210 nm) or a mass spectrometer.
-
The goal is to achieve a degradation of 5-20% of the active pharmaceutical ingredient.[4]
Visualizations
Caption: General mechanisms of acid- and base-catalyzed amide hydrolysis.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Palmitoyl-N-isopropylamide | CAS 189939-61-5 | Chemical-Suppliers [chemical-suppliers.eu]
Troubleshooting inconsistent results in Palmitoylisopropylamide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Palmitoylisopropylamide (PIA). The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PIA) and what is its primary mechanism of action?
This compound (PIA) is an analogue of the fatty acid amide palmitoylethanolamide (B50096) (PEA). Its primary mechanism of action is the inhibition of Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA).[1] By inhibiting FAAH, PIA increases the levels of AEA, thereby potentiating its effects. This is often referred to as an "entourage effect."[1] PIA has been shown to exhibit mixed-type inhibition of FAAH.[1]
Q2: What are the solubility characteristics of PIA and how should I prepare it for in vitro experiments?
PIA is sparingly soluble in aqueous buffers, which can be a significant source of experimental variability. It is soluble in organic solvents such as ethanol (B145695) (up to 20 mg/ml) and dimethyl formamide (B127407) (DMF, up to 3 mg/ml). For cell-based assays, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO or ethanol) and then dilute it in the culture medium to the final desired concentration. It is crucial to ensure the final solvent concentration is not toxic to the cells (typically <0.5%).
Q3: Does PIA have any effects other than FAAH inhibition?
Yes. Studies have shown that PIA can also directly inhibit the uptake of anandamide into cells.[1] For instance, at concentrations of 30 and 100 μM, PIA has been observed to produce a greater inhibition of AEA uptake than would be expected from its FAAH inhibitory activity alone.[1] This dual action on both AEA metabolism and uptake contributes to its overall effect on the endocannabinoid system.
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in Dose-Response Curves for FAAH Inhibition
Inconsistent results in FAAH inhibition assays are a common challenge. This can manifest as significant well-to-well or day-to-day variability in your dose-response curves.
| Potential Cause | Troubleshooting Recommendation |
| Poor Solubility of PIA | Ensure complete solubilization of your PIA stock. Vortex the stock solution thoroughly before each use. When diluting into aqueous assay buffers, do so incrementally and vortex between dilutions to prevent precipitation. Consider using a carrier protein like fatty acid-free BSA in your assay buffer to improve solubility. |
| PIA Degradation | Prepare fresh dilutions of PIA for each experiment from a frozen stock. While stable in organic solvents at -20°C for months, repeated freeze-thaw cycles or prolonged storage at room temperature in aqueous solutions can lead to degradation. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding plates. Variations in cell number per well will lead to variability in enzyme concentration and, consequently, inconsistent results. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate PIA and other assay components. To mitigate this, avoid using the outer wells for experimental data points. Instead, fill them with sterile PBS or culture medium to create a humidity barrier. |
Issue 2: Unexpected Results in Cell Viability Assays
Users may observe unexpected cytotoxicity or a lack of a clear dose-dependent effect in cell viability assays.
| Potential Cause | Troubleshooting Recommendation |
| Solvent Toxicity | Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve PIA is below the toxic threshold for your specific cell line (typically <0.1% to 0.5%). Run a vehicle control (media with the same final solvent concentration but without PIA) to assess solvent toxicity. |
| PIA Precipitation | At higher concentrations, PIA may precipitate out of the culture medium, leading to inconsistent exposure of cells to the compound. Visually inspect the wells for any precipitate. If precipitation is observed, consider lowering the maximum concentration or using a different solubilization strategy. |
| Assay Interference | Some assay reagents can interact with lipid-based compounds like PIA. For example, in tetrazolium-based assays (e.g., MTT, MTS), PIA might interfere with the metabolic conversion of the dye. Consider using an alternative viability assay that measures a different cellular parameter, such as an ATP-based assay (e.g., CellTiter-Glo®) or a protein quantification assay (e.g., Sulforhodamine B). |
| Indirect Effects on Cell Health | As PIA is a lipid amide, it could potentially alter cell membrane properties, which might indirectly affect cell viability. If direct cytotoxicity is not expected based on its primary mechanism of action, consider investigating markers of cell stress or membrane integrity. |
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound (PIA) on anandamide (AEA) metabolism and uptake.
| Parameter | Value | Assay Conditions | Reference |
| pI50 for [3H]-AEA Metabolism Inhibition | 4.89 | Rat brain homogenate | [1] |
| Type of Inhibition | Mixed | Rat brain homogenate | [1] |
| Inhibition of [3H]-AEA Uptake | >50% at 30 µM | Intact C6 glioma cells | [1] |
| Inhibition of [3H]-ethanolamine Production | >80% at 30 µM | Intact C6 glioma cells | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
This protocol provides a detailed method for preparing PIA for use in cell culture experiments, addressing its poor aqueous solubility.
Materials:
-
This compound (PIA) powder
-
Dimethyl sulfoxide (B87167) (DMSO) or 200-proof ethanol
-
Sterile, fatty acid-free Bovine Serum Albumin (BSA) solution (e.g., 10% w/v in PBS)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of PIA powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex vigorously for at least 5 minutes to ensure complete dissolution. Visually inspect for any undissolved particles.
-
-
Prepare a Working Stock Solution with Carrier Protein (Optional but Recommended):
-
In a separate sterile tube, prepare a working stock solution by diluting the concentrated stock in a sterile solution containing a carrier protein. For example, to prepare a 1 mM working stock, dilute the 10 mM stock 1:10 in a sterile 1% BSA solution in PBS.
-
Vortex the working stock solution thoroughly. The BSA will help to keep the lipophilic PIA in solution when further diluted in aqueous culture medium.
-
-
Dilution into Culture Medium:
-
Prepare serial dilutions from your working stock solution directly into the cell culture medium to achieve the desired final concentrations.
-
It is critical to add the PIA working stock to the culture medium and vortex immediately to ensure proper mixing and prevent precipitation.
-
Do not add the culture medium to the concentrated PIA stock.
-
-
Final Application to Cells:
-
Add the final PIA-containing culture medium to your cells.
-
Ensure that the final concentration of the organic solvent is consistent across all experimental conditions, including the vehicle control.
-
Protocol 2: In Vitro FAAH Inhibition Assay (Fluorescence-Based)
This protocol is a general method for assessing the inhibitory effect of PIA on FAAH activity using a fluorogenic substrate.
Materials:
-
Recombinant human or rat FAAH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, with 1 mM EDTA)
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
This compound (PIA) prepared as described in Protocol 1
-
Positive control FAAH inhibitor (e.g., URB597)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents:
-
Dilute the FAAH enzyme to the desired working concentration in cold assay buffer.
-
Prepare the FAAH substrate stock solution in an organic solvent (e.g., DMSO) and then dilute to the final working concentration in assay buffer.
-
Prepare serial dilutions of PIA and the positive control in the assay buffer.
-
-
Assay Setup:
-
Add 20 µL of the PIA dilutions, positive control, or vehicle control to the wells of the 96-well plate.
-
Add 160 µL of the diluted FAAH enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add 20 µL of the FAAH substrate solution to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately begin reading the fluorescence intensity every 1-2 minutes for a total of 20-30 minutes using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the reaction rates to the vehicle control.
-
Plot the normalized reaction rates against the logarithm of the PIA concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound (PIA).
Caption: Troubleshooting workflow for inconsistent PIA results.
References
Best practices for storing and handling solid Palmitoylisopropylamide
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling solid Palmitoylisopropylamide (PIA), along with troubleshooting guides and FAQs for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
For long-term storage, it is recommended to store solid this compound at -20°C. One supplier suggests that the solid can be stored at room temperature, however, long-chain fatty acid amides can be susceptible to degradation at elevated temperatures.[1] To ensure stability, especially for long-term storage, maintaining the compound at -20°C is the best practice.
Q2: How should I prepare stock solutions of this compound?
This compound is soluble in organic solvents such as ethanol (B145695) (up to 20 mg/ml) and dimethylformamide (DMF) (up to 3 mg/ml).[1] It is sparingly soluble in aqueous buffers.[1] To prepare a stock solution, dissolve the solid PIA in the desired organic solvent. For experiments involving aqueous solutions, the stock solution can be further diluted, keeping in mind the low aqueous solubility. Stock solutions in ethanol or DMF are stable for at least 6 months when stored at -20°C.[1]
Q3: Is this compound considered a hazardous substance?
According to available safety data sheets, this compound is not classified as a hazardous substance. However, it is always recommended to follow standard laboratory safety procedures, including wearing personal protective equipment (PPE) such as gloves, and a lab coat.
Q4: What is the primary mechanism of action of this compound?
This compound is an inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA).[2][3][4] By inhibiting FAAH, PIA increases the endogenous levels of anandamide, thereby potentiating its effects. This is often referred to as the "entourage effect".[2][5][6][7]
Troubleshooting Guide
Issue 1: The solid this compound appears clumpy or waxy, making it difficult to weigh accurately.
-
Possible Cause: Long-chain fatty acid amides can sometimes be waxy or sticky, especially if they have absorbed moisture or are at a temperature close to their melting point.
-
Solution:
-
Ensure the compound is at room temperature before opening: If stored in a freezer, allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Use an anti-static weighing boat or dish: This can help if static electricity is causing the powder to adhere to surfaces.
-
Weigh by difference: Instead of trying to transfer a precise amount, add a small amount of the solid to a tared vial and record the weight. Then, dissolve the entire amount in a known volume of solvent to create a stock solution of a known concentration.
-
For very sticky material: A stock solution can be prepared with the entire amount of the purchased compound. The concentration can then be determined from the initial weight of the compound and the total volume of the solvent.
-
Issue 2: Inconsistent results in cell-based assays.
-
Possible Cause 1: Poor solubility in aqueous media. Since PIA has low aqueous solubility, it may precipitate out of solution in your cell culture media, leading to inconsistent effective concentrations.
-
Solution 1:
-
Ensure the final concentration of the organic solvent from your stock solution is low enough to be tolerated by your cells and to keep PIA in solution. A final solvent concentration of less than 0.1% is generally recommended.
-
Prepare fresh dilutions from the stock solution for each experiment.
-
Visually inspect your media for any signs of precipitation after adding the PIA solution.
-
-
Possible Cause 2: Degradation of the compound. While generally stable, improper storage of stock solutions (e.g., at room temperature for extended periods) could lead to degradation.
-
Solution 2:
-
Always store stock solutions at -20°C.
-
Prepare fresh working dilutions for each experiment from a frozen stock.
-
Issue 3: Low or no inhibition of FAAH activity observed in an in vitro assay.
-
Possible Cause: The concentration of PIA may be too low, or the assay conditions may not be optimal.
-
Solution:
-
Concentration Range: Ensure you are using a concentration range that is appropriate for inhibiting FAAH. Based on its activity as a FAAH inhibitor, a starting range of 1 µM to 100 µM could be tested.
-
Positive Control: Include a known FAAH inhibitor as a positive control to validate your assay system.
-
Pre-incubation: Pre-incubating the enzyme with the inhibitor before adding the substrate can sometimes increase the observed inhibition.
-
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 297.52 g/mol | [1] |
| Solubility | Ethanol: 20 mg/ml Dimethylformamide (DMF): 3 mg/ml Aqueous Buffers: Sparingly soluble | [1] |
| Storage Stability (Solid) | Recommended at -20°C for long-term storage. Can be stored at room temperature. | [1] |
| Storage Stability (in Solution) | Stable for at least 6 months in ethanol or DMF at -20°C. | [1] |
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol is a general guideline for a fluorescence-based FAAH inhibition assay.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
This compound (PIA)
-
Known FAAH inhibitor (positive control, e.g., URB597)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of PIA in ethanol or DMF.
-
Serially dilute the PIA stock solution in assay buffer to achieve a range of desired final concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare a solution of the FAAH substrate in the assay buffer.
-
Prepare a solution of the FAAH enzyme in cold assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add the diluted PIA solutions.
-
Positive control wells: Add the known FAAH inhibitor.
-
Negative control (100% activity) wells: Add assay buffer with the same final solvent concentration as the test wells.
-
Blank wells: Add assay buffer without the enzyme.
-
-
Enzyme Addition and Incubation:
-
Add the FAAH enzyme solution to all wells except the blank wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add the FAAH substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 340-360 nm, emission at 450-465 nm) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the reaction rates of the test wells to the negative control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the PIA concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Anandamide (AEA) Uptake Assay
This protocol provides a general method for measuring the effect of PIA on the uptake of radiolabeled anandamide into cells.
Materials:
-
Cell line known to express an anandamide transporter (e.g., C6 glioma cells, N18 neuroblastoma cells).[4]
-
Cell culture medium and supplements.
-
[³H]-Anandamide or [¹⁴C]-Anandamide.
-
This compound (PIA).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Cell Culture:
-
Plate the cells in a multi-well plate (e.g., 24-well) and grow to confluency.
-
-
Assay Preparation:
-
Prepare a stock solution of PIA in a suitable solvent.
-
Prepare working solutions of PIA in the assay buffer at various concentrations.
-
Prepare a solution of radiolabeled anandamide in the assay buffer.
-
-
Uptake Assay:
-
Wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with the PIA working solutions or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake by adding the radiolabeled anandamide solution to each well.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C. To determine non-specific uptake, perform a parallel set of incubations at 4°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
-
Cell Lysis and Measurement:
-
Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of radiolabeled anandamide taken up by the cells in each condition.
-
Subtract the non-specific uptake (measured at 4°C) from the total uptake (measured at 37°C) to get the specific uptake.
-
Compare the specific uptake in the presence of PIA to the vehicle control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the PIA concentration to determine its effect on anandamide uptake.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for determining the IC50 of this compound on FAAH.
Caption: Signaling pathway illustrating the entourage effect of this compound.
References
- 1. Palmitoyl-N-isopropylamide | CAS 189939-61-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The cellular uptake of anandamide is coupled to its breakdown by fatty-acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ‘Entourage' effects of N-palmitoylethanolamide and N-oleoylethanolamide on vasorelaxation to anandamide occur through TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 'Entourage' effects of N-palmitoylethanolamide and N-oleoylethanolamide on vasorelaxation to anandamide occur through TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing vehicle effects (DMSO vs. ethanol) for Palmitoylisopropylamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palmitoylisopropylamide (PIA). The information focuses on addressing the effects of common vehicles, Dimethyl Sulfoxide (DMSO) and ethanol (B145695), on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PIA) and what is its primary mechanism of action?
This compound (PIA) is a synthetic analog of the endogenous fatty acid amide, palmitoylethanolamide (B50096) (PEA). Its primary mechanism of action is the inhibition of Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other related signaling lipids.[1][2] By inhibiting FAAH, PIA increases the levels of AEA, thereby enhancing endocannabinoid signaling.[1][3] This potentiation of the endocannabinoid system is being explored for its therapeutic potential in pain, inflammation, and various neurological disorders.[1][4] PIA shows minimal binding to cannabinoid receptors CB1 and CB2 directly.[2][3]
Q2: What are the recommended solvents for dissolving PIA?
PIA is a lipophilic compound and is sparingly soluble in aqueous buffers. Organic solvents are required to prepare stock solutions. The recommended solvents are ethanol and Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2]
Q3: What is the solubility of PIA in ethanol and DMSO?
Quantitative solubility data for PIA in different solvents is crucial for preparing accurate stock solutions. Below is a summary of available data.
| Solvent | Solubility | Source |
| Ethanol | 20 mg/mL | [1][2] |
| Dimethylformamide (DMF) | 3 mg/mL | [1][2] |
| DMSO | Estimated to be similar to or slightly higher than DMF | Inferred |
Note: While a specific value for DMSO is not published, its properties as a strong polar aprotic solvent suggest a solubility for the lipophilic PIA that is at least comparable to, if not greater than, that in DMF.
Q4: Should I use DMSO or ethanol as the vehicle for my PIA experiments?
The choice between DMSO and ethanol depends on several factors, including the required stock concentration, the tolerance of your specific cell line, and the nature of the assay.
-
Ethanol can be a good choice due to the high solubility of PIA (20 mg/mL).[1][2] However, ethanol can have more pronounced cytotoxic effects at lower concentrations compared to DMSO in some cell lines.
-
DMSO is a powerful solvent and is often well-tolerated by many cell lines at final concentrations of 0.1% to 0.5%.[5] While the documented solubility of PIA in the similar solvent DMF is lower (3 mg/mL), this is often sufficient for preparing a concentrated stock solution for most in vitro experiments.[1][2]
It is highly recommended to perform a vehicle toxicity test on your specific experimental system to determine the maximum tolerable concentration of each solvent.
Q5: What is the maximum recommended final concentration of DMSO or ethanol in cell culture medium?
To minimize vehicle-induced artifacts, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible, typically ≤ 0.5% , with ≤ 0.1% being ideal for long-term experiments or sensitive cell lines.[5] Always include a vehicle-only control group in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of PIA upon dilution in aqueous media | The compound's lipophilic nature causes it to crash out of solution when the concentration of the organic solvent is rapidly decreased. | - Prepare a more dilute stock solution in your chosen solvent. - Perform serial dilutions in the culture medium rather than a single large dilution. - Gently warm the final solution to 37°C and vortex or sonicate briefly to aid dissolution. Ensure the solution is clear before adding to cells.[6][7] - Ensure the final solvent concentration in the media does not exceed the solubility limit of PIA in that mixed solvent system. |
| High background or off-target effects in vehicle control group | Both DMSO and ethanol can have biological effects. DMSO can affect cell growth, differentiation, and gene expression. Ethanol can also be cytotoxic and impact cellular processes. | - Lower the final concentration of the vehicle in your assay. Aim for ≤ 0.1% if possible. - Always run a vehicle control at the same final concentration as your PIA-treated samples. - Compare the PIA-treated group directly to the vehicle control group, not to an untreated control group. |
| Inconsistent results between experiments | - Variability in stock solution preparation. - Evaporation of ethanol from the stock solution, leading to a higher concentration. - Degradation of PIA in the stock solution. | - Prepare fresh stock solutions regularly. For storage, aliquot stock solutions and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6] - If using ethanol, ensure the stock solution vial is tightly sealed to prevent evaporation. - Allow stock solutions to come to room temperature before use. |
| No observable effect of PIA | - Inactive compound. - PIA concentration is too low. - The experimental system is not sensitive to FAAH inhibition. | - Verify the purity and activity of your PIA. - Perform a dose-response experiment to determine the optimal concentration of PIA. - Confirm that your cells express FAAH and that the assay is capable of detecting changes in anandamide levels or its downstream effects. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM PIA Stock Solution
-
Calculate the required mass of PIA:
-
Molecular Weight of PIA: 297.52 g/mol
-
For 1 mL of a 10 mM stock solution: 0.01 mol/L * 0.001 L * 297.52 g/mol = 0.0029752 g = 2.9752 mg
-
-
Dissolution in Ethanol:
-
Weigh 2.98 mg of PIA into a sterile microcentrifuge tube.
-
Add 1 mL of 100% ethanol.
-
Vortex until the PIA is completely dissolved. The solubility of PIA in ethanol is 20 mg/mL, which is approximately 67 mM, so a 10 mM solution should dissolve readily.
-
-
Dissolution in DMSO:
-
Weigh 2.98 mg of PIA into a sterile microcentrifuge tube.
-
Add 1 mL of sterile, cell culture-grade DMSO.
-
Vortex until the PIA is completely dissolved. The solubility of PIA in the similar solvent DMF is 3 mg/mL (approximately 10 mM), so a 10 mM solution in DMSO should be achievable.[1][2] If solubility is an issue, prepare a 5 mM stock solution.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for up to 3 months.[6]
-
Protocol 2: In Vitro FAAH Inhibition Assay using a Cellular Model
This protocol outlines a general procedure to assess the ability of PIA to inhibit FAAH activity in intact cells, leading to an increase in endogenous anandamide levels.
-
Cell Culture:
-
Plate cells (e.g., C6 glioma cells or RBL-2H3 cells, which are known to express FAAH) in a suitable plate format (e.g., 24-well plate) and culture until they reach the desired confluency.
-
-
Preparation of PIA Working Solutions:
-
Thaw the 10 mM PIA stock solution (in either ethanol or DMSO).
-
Prepare serial dilutions of the PIA stock solution in serum-free culture medium to achieve final desired concentrations (e.g., 1 µM, 10 µM, 30 µM, 100 µM).
-
Important: Prepare a vehicle control working solution containing the same final concentration of ethanol or DMSO as the highest PIA concentration working solution.
-
-
PIA Treatment:
-
Remove the culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the PIA working solutions and the vehicle control solution to the respective wells.
-
Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Measurement of FAAH Inhibition (Example using Anandamide Uptake and Metabolism):
-
Following PIA pre-incubation, add radiolabeled anandamide (e.g., [³H]-AEA) to the wells at a final concentration of ~100 nM.
-
Incubate for a short period (e.g., 15-30 minutes) to allow for cellular uptake and metabolism.
-
Stop the reaction by aspirating the medium and washing the cells with ice-cold PBS.
-
Lyse the cells and extract the lipids.
-
Separate the unmetabolized [³H]-AEA from its metabolites (e.g., [³H]-ethanolamine and [³H]-arachidonic acid) using thin-layer chromatography (TLC).
-
Quantify the radioactivity in the spots corresponding to AEA and its metabolites using a scintillation counter.
-
FAAH inhibition is determined by a decrease in the formation of [³H]-ethanolamine and [³H]-arachidonic acid in PIA-treated cells compared to vehicle-treated cells.
-
-
Data Analysis:
-
Calculate the percentage of FAAH inhibition for each PIA concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the PIA concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Experimental workflow for assessing PIA's inhibition of FAAH.
Caption: Mechanism of FAAH inhibition by this compound (PIA).
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: a neuroprotective therapeutic modality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. selleckchem.com [selleckchem.com]
- 7. emulatebio.com [emulatebio.com]
Technical Support Center: Mass Spectrometry Analysis of Palmitoylisopropylamide (PIPAM) and its Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry analysis of Palmitoylisopropylamide (PIPAM) and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound (PIPAM) under typical experimental or storage conditions?
A1: Based on its chemical structure (an amide linking a palmitoyl (B13399708) chain and an isopropyl group), PIPAM is primarily susceptible to hydrolysis of the amide bond. This would yield palmitic acid and isopropylamine. Additionally, the palmitoyl chain, being a saturated fatty acid, can undergo oxidation, although this is less common than for unsaturated fatty acids.
Q2: I am observing a weak or no signal for my PIPAM sample in my LC-MS analysis. What are the possible causes?
A2: Several factors could contribute to a weak or absent signal for PIPAM:
-
Poor Ionization Efficiency: PIPAM, as a neutral lipid amide, may not ionize efficiently.[1] Consider using an appropriate ionization source and method, such as electrospray ionization (ESI) in positive mode, and optimizing the mobile phase with additives like ammonium (B1175870) formate (B1220265) to promote the formation of adducts (e.g., [M+NH₄]⁺).[1]
-
Sample Precipitation: Due to its hydrophobic nature, PIPAM might precipitate out of solution, especially if the solvent system is not optimized.[2] Ensure that the solvent used to reconstitute the sample is compatible with the initial mobile phase conditions.
-
Suboptimal Extraction: The extraction method may not be efficient for a lipid amide like PIPAM. Review your lipid extraction protocol to ensure it is suitable for recovering neutral lipids.
-
Instrument Contamination: Contamination in the LC system or mass spectrometer can lead to ion suppression, where other compounds co-eluting with your analyte suppress its ionization.[3]
Q3: My mass spectra show unexpected peaks. How can I determine if they are degradation products or contaminants?
A3: To distinguish between degradation products and contaminants, consider the following:
-
Blank Analysis: Always run a blank sample (solvent and extraction reagents without the analyte) to identify background contaminants.
-
Forced Degradation Studies: Subject a pure standard of PIPAM to forced degradation conditions (e.g., acid/base hydrolysis, oxidation) and analyze the resulting samples.[4] This will help you identify the characteristic mass-to-charge ratios (m/z) of its degradation products.
-
Fragmentation Pattern Analysis: Analyze the MS/MS fragmentation patterns of the unknown peaks. Degradation products will likely share some structural fragments with the parent PIPAM molecule.
Q4: What is the best fragmentation technique for analyzing PIPAM and its degradation products?
A4: For lipid-modified molecules, different fragmentation techniques have distinct advantages. Collision-Induced Dissociation (CID) can sometimes lead to the loss of the entire lipid chain.[5][6] Electron Transfer Dissociation (ETD) often preserves the lipid modification, providing more detailed structural information about the core molecule.[5][6] It is advisable to test both CID and ETD to determine which provides the most informative fragmentation for your specific analytical needs.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Retention Time Variability
| Possible Cause | Troubleshooting Step |
| Suboptimal Chromatographic Conditions | Optimize the LC gradient and mobile phase composition. For a hydrophobic molecule like PIPAM, a C18 or C8 column with a mobile phase of acetonitrile (B52724) or methanol (B129727) with a water/buffer system is a good starting point.[7] |
| Sample Overload | Reduce the amount of sample injected onto the column. |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to prevent peak distortion.[8] |
| Column Degradation | If the problem persists, consider replacing the analytical column. |
Issue 2: Inconsistent Quantitative Results
| Possible Cause | Troubleshooting Step |
| Ion Suppression | Use an internal standard that is structurally similar to PIPAM to normalize for variations in ionization efficiency.[3] Also, ensure thorough sample cleanup to remove interfering matrix components. |
| Sample Degradation During Preparation | Minimize the time between sample preparation and analysis. Keep samples at a low temperature to reduce the rate of degradation. Consider using antioxidants if oxidative degradation is suspected. |
| Non-Linear Detector Response | Prepare a calibration curve with a wide range of concentrations to ensure your sample falls within the linear dynamic range of the instrument. |
| Incomplete Solvent Evaporation | If a solvent evaporation step is used, ensure it is carried out to completion and is consistent across all samples.[9] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis of PIPAM
This protocol provides a general guideline for the extraction of PIPAM from a biological matrix.
-
Homogenization: Homogenize the sample in a suitable buffer.
-
Lipid Extraction:
-
Add a 2:1 mixture of chloroform:methanol to the homogenized sample.
-
Vortex thoroughly for 15-20 minutes.
-
Add water to induce phase separation.
-
Centrifuge to pellet any solid material and separate the aqueous and organic layers.
-
-
Collection of Organic Layer: Carefully collect the lower organic layer containing the lipids.
-
Solvent Evaporation: Dry the collected organic phase under a stream of nitrogen gas.[9]
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your LC-MS mobile phase (e.g., a mixture of acetonitrile, isopropanol, and water).[9]
Protocol 2: Forced Degradation Study of PIPAM
-
Prepare PIPAM Stock Solution: Prepare a stock solution of pure PIPAM in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix the PIPAM stock solution with an equal volume of 1M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the PIPAM stock solution with an equal volume of 1M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the PIPAM stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.[4]
-
Neutralization and Analysis: Neutralize the acid and base hydrolysis samples. Analyze all samples by LC-MS to identify the degradation products.
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from a PIPAM degradation study. Researchers should populate this table with their experimental data.
| Sample Condition | PIPAM (ng/mL) | Palmitic Acid (ng/mL) | Isopropylamine (ng/mL) | Other Degradation Products (Peak Area) |
| Control (T=0) | User Data | User Data | User Data | User Data |
| Acid Hydrolysis (24h) | User Data | User Data | User Data | User Data |
| Base Hydrolysis (24h) | User Data | User Data | User Data | User Data |
| Oxidative Stress (24h) | User Data | User Data | User Data | User Data |
Visualizations
Caption: Experimental workflow for PIPAM analysis.
Caption: Troubleshooting logic for weak PIPAM signal.
References
- 1. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 3. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct detection of S-palmitoylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of phospholipid degradation products in liposomal pharmaceutical formulations by ultra performance liquid chromatography-mass spectrometry (UPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 9. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
Minimizing non-specific binding of Palmitoylisopropylamide in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of Palmitoylisopropylamide (PPIA) in various assays. Given the lipophilic nature of PPIA, a derivative of palmitic acid, non-specific binding to proteins and plastic surfaces is a common challenge that can lead to inaccurate results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PPIA) and why is non-specific binding a concern?
This compound (PPIA) is a synthetic fatty acid amide. Its long hydrocarbon tail makes it highly hydrophobic (lipophilic), leading to a tendency to interact non-specifically with hydrophobic surfaces such as plastic microplates, membranes, and the hydrophobic regions of proteins. This non-specific binding (NSB) can create high background signals, reduce the specific signal, and lead to false-positive or false-negative results in a variety of biological assays.
Q2: What are the primary drivers of PPIA non-specific binding?
The primary driver is the hydrophobic effect. In aqueous environments, hydrophobic molecules like PPIA tend to associate with other non-polar surfaces to minimize their contact with water. This can lead to:
-
Binding to plasticware: Microplates, pipette tips, and tubes can present hydrophobic surfaces.
-
Interaction with proteins: Non-specific binding to abundant proteins in the assay, such as serum albumin or other proteins in cell lysates, can occur.[1]
-
Membrane partitioning: In cell-based assays, PPIA can non-specifically partition into cellular membranes.
Q3: How can I choose the right blocking agent to minimize PPIA non-specific binding?
The choice of blocking agent is critical and often requires empirical testing. Common blocking agents work by saturating non-specific binding sites on the assay surface.[2]
-
Bovine Serum Albumin (BSA): A common choice, particularly for immunoassays. It is a protein-based blocker that can be effective, but since PPIA can bind to albumin, it's crucial to optimize the concentration.[1][3]
-
Non-fat Dry Milk: A cost-effective option, but its complex composition can sometimes interfere with specific interactions, especially those involving biotin-avidin systems.[3]
-
Casein: A purified milk protein that can provide lower backgrounds than milk or BSA in some cases.[2]
-
Protein-free blockers: These are commercially available and can be a good option when protein-based blockers interfere with the assay.[4]
Q4: Can detergents help reduce non-specific binding of PPIA?
Yes, non-ionic detergents are highly effective in reducing hydrophobic interactions.[5] They work by forming micelles around hydrophobic molecules and by reducing the surface tension of buffers.
-
Tween-20 and Triton X-100: These are the most commonly used non-ionic detergents in assay buffers (e.g., wash buffers in ELISA and Western blotting) to disrupt non-specific hydrophobic interactions.[5]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to non-specific binding of PPIA in different assay formats.
High Background Signal in ELISA
High background in an Enzyme-Linked Immunosorbent Assay (ELISA) is a frequent problem when working with lipophilic molecules like PPIA.
| Potential Cause | Recommended Solution | Expected Outcome |
| Inadequate Blocking | Optimize the blocking buffer. Test different blocking agents (e.g., 1-5% BSA, 1-5% non-fat dry milk, commercial protein-free blockers).[4][6] Increase blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[4] | Reduction in background signal due to more effective saturation of non-specific binding sites on the microplate. |
| Hydrophobic Interactions with Plate | Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer and sample/antibody diluents. | Decreased non-specific adherence of PPIA and detection reagents to the well surface. |
| PPIA Concentration Too High | Perform a dose-response curve to determine the optimal PPIA concentration that provides a good signal-to-noise ratio.[7] | Lowering the PPIA concentration can reduce non-specific binding, which is often concentration-dependent. |
| Cross-reactivity of Antibodies | If using an antibody-based detection method, ensure the antibodies are highly specific. Consider using affinity-purified antibodies.[8] | Reduced off-target binding of antibodies, leading to a cleaner signal. |
Non-Specific Bands in Western Blot
The appearance of unexpected bands in a Western blot can be due to the non-specific interaction of PPIA with proteins in the lysate or the membrane itself.
| Potential Cause | Recommended Solution | Expected Outcome |
| Ineffective Membrane Blocking | Optimize the blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST/PBST).[3] Test different blocking times (1-2 hours at room temperature). | Minimized background on the membrane, making specific bands more prominent. |
| Hydrophobic Interactions | Increase the detergent concentration (e.g., up to 0.1% Tween-20) in the wash buffer and antibody incubation buffers.[3] | Reduction of non-specific binding of both PPIA and antibodies to the membrane and other proteins. |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to find the lowest concentration that still provides a strong specific signal. | Lower antibody concentrations reduce the likelihood of low-affinity, non-specific interactions. |
| Choice of Membrane | Polyvinylidene difluoride (PVDF) membranes have a higher binding affinity which can sometimes increase non-specific interactions compared to nitrocellulose for certain applications.[3] Consider testing nitrocellulose if using PVDF. | A different membrane matrix may have lower non-specific affinity for PPIA or the detection reagents. |
Poor Reproducibility in Cell-Based Assays
Variability in results from cell-based assays can be caused by the non-specific effects of PPIA on cell health or its interaction with assay components.
| Potential Cause | Recommended Solution | Expected Outcome |
| PPIA Aggregation in Media | Prepare PPIA in a suitable solvent (e.g., DMSO or ethanol) and ensure the final solvent concentration in the cell culture medium is low (<0.1%) and consistent across all wells. Pre-dilute PPIA in serum-containing media before adding to cells, as serum albumin can help maintain its solubility.[1] | Improved solubility and bioavailability of PPIA, leading to more consistent cellular effects. |
| Non-Specific Membrane Effects | Include appropriate vehicle controls (medium with the same final concentration of the solvent used for PPIA). | Distinguishes the specific effects of PPIA from any non-specific effects of the solvent on the cells. |
| Interaction with Assay Reagents | If using fluorescent or luminescent readouts, test for any direct quenching or enhancement of the signal by PPIA in a cell-free system. | Correction for any direct interference of PPIA with the detection chemistry. |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of the microplate. | Consistent cell numbers will lead to more reproducible responses to PPIA treatment. |
Experimental Protocols
Protocol 1: Optimizing Blocking Buffers for a PPIA-related ELISA
This protocol describes a method to empirically determine the best blocking buffer for your specific ELISA.
-
Plate Coating: Coat the wells of a 96-well microplate with your antigen or capture antibody as per your standard protocol.
-
Prepare Blocking Buffers: Prepare a panel of blocking buffers to test.
-
1% BSA in PBS
-
3% BSA in PBS
-
1% Non-fat dry milk in PBS
-
3% Non-fat dry milk in PBS
-
A commercial protein-free blocking buffer
-
-
Blocking: After washing the coated plate, add 200 µL of each blocking buffer to a set of wells (in triplicate). Include a set of wells with no blocking agent (PBS only) as a negative control. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate according to your standard protocol, ensuring the wash buffer contains 0.05% Tween-20.
-
Assay Procedure: Proceed with the rest of your ELISA protocol, adding a "no analyte" (zero standard) control and a mid-range concentration of your analyte to different sets of wells for each blocking condition.
-
Analysis: Measure the signal. The optimal blocking buffer will provide the lowest signal in the "no analyte" wells (low background) and a high signal-to-noise ratio for the wells containing the analyte.
Protocol 2: Radioligand Binding Assay with a Hydrophobic Ligand (e.g., Radiolabeled PPIA Analog)
This protocol is designed to minimize non-specific binding in a filtration-based radioligand binding assay.
-
Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4. Consider adding 0.1% BSA to the buffer to reduce non-specific binding of the radioligand to the filter plate and vials.[6]
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, membrane preparation, and the radiolabeled ligand.
-
Non-Specific Binding (NSB): Add assay buffer, membrane preparation, the radiolabeled ligand, and a high concentration of an unlabeled competing ligand (e.g., 1000-fold excess over the radioligand concentration).[9]
-
Test Compound: Add assay buffer, membrane preparation, the radiolabeled ligand, and varying concentrations of your test compound (e.g., PPIA).
-
-
Incubation: Incubate the plate at an optimized time and temperature (e.g., 60 minutes at room temperature). Shorter incubation times or lower temperatures can sometimes reduce NSB.[6]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times (e.g., 3 x 200 µL) with ice-cold wash buffer (assay buffer, potentially with a slightly higher detergent concentration if NSB is high).[6]
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding.
Visualizations
References
- 1. Specific and non-specific ligand binding to serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 3. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays for Palmitoylisopropylamide Cytotoxicity
Welcome to the technical support center for researchers evaluating the cytotoxicity of Palmitoylisopropylamide (PIA). This guide provides detailed answers to frequently asked questions, troubleshooting advice for common cell viability assays, and standardized protocols to ensure robust and reproducible results. Working with lipophilic compounds like PIA presents unique challenges, and this resource is designed to help you navigate them effectively.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the main challenges when testing the cytotoxicity of a lipophilic compound like this compound?
A1: The primary challenge with lipophilic compounds like PIA is their poor solubility in aqueous cell culture media.[1] This can lead to several issues:
-
Precipitation: The compound may precipitate out of solution, leading to inaccurate concentrations and physical stress on the cells.[1]
-
Micelle Formation: At higher concentrations, the compound can form micelles, which may have different biological effects than the monomeric form.
-
Interaction with Assay Components: Lipophilic compounds can interfere with assay reagents, such as the tetrazolium salts (e.g., MTT) or the LDH enzyme, leading to false results.[2]
-
Adsorption to Plastics: The compound can adsorb to the plastic surfaces of microplates and labware, reducing its effective concentration.
Q2: How can I improve the solubility of this compound in my cell culture medium?
A2: It is crucial to start by dissolving PIA in a suitable organic solvent, like DMSO or ethanol, to create a concentrated stock solution.[1] When diluting this stock into your culture medium, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. It is essential to run a vehicle control (medium with the same final concentration of the solvent) to account for any effects of the solvent itself. For highly insoluble compounds, using a carrier like bovine serum albumin (BSA) or a non-ionic surfactant like Polysorbate 20 can help maintain solubility in the aqueous medium.[3]
Assay Selection
Q3: Which cell viability assays are most suitable for determining the cytotoxicity of this compound?
A3: A multi-assay approach is recommended to get a comprehensive understanding of PIA's cytotoxic mechanism. No single assay is perfect, and combining methods that measure different cellular parameters provides a more complete picture. Good choices include:
-
Metabolic Assays (Tetrazolium Salts): MTT, XTT, and WST-1 assays measure the metabolic activity of viable cells.[4] These are good for initial screening but can be prone to interference.
-
Membrane Integrity Assays: The Lactate (B86563) Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating necrosis or late apoptosis.[5][6]
-
Apoptosis Assays: Assays that measure key markers of programmed cell death, such as caspase activation (e.g., Caspase-Glo® 3/7), are crucial for determining if PIA induces apoptosis.[5][7]
Q4: What is the difference between MTT, XTT, and WST-1 assays?
A4: All three are tetrazolium-based assays that measure the activity of mitochondrial dehydrogenases in living cells.[4][8] The key difference lies in the properties of the formazan (B1609692) product they form:
-
MTT: Forms a water-insoluble purple formazan that must be dissolved in a solvent (like DMSO or SDS) before reading the absorbance.[9][10] This extra step can introduce variability.
-
XTT & WST-1: Form water-soluble formazan products, simplifying the protocol as no solubilization step is needed.[8][11] WST-1 is generally considered more stable and sensitive than XTT.[11]
Assay Comparison Table
| Assay | Principle | Product Solubility | Key Advantages | Key Disadvantages |
| MTT | Reduction of yellow tetrazolium by mitochondrial dehydrogenases to purple formazan.[9] | Insoluble in water | Widely used and cited, cost-effective. | Requires a solubilization step; formazan crystals can be difficult to dissolve completely.[9][12] |
| XTT/WST-1 | Reduction of tetrazolium by mitochondrial dehydrogenases to a colored, soluble formazan.[8] | Soluble in water | Simpler, one-step protocol; higher sensitivity than MTT.[11] | Can be interfered with by reducing compounds; WST-1 can have higher background absorbance.[13] |
| LDH | Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[14] | N/A (Enzymatic) | Measures cytotoxicity directly (cell death); non-destructive to remaining cells. | Only detects necrosis or late apoptosis; may miss early apoptotic events. |
| Caspase | Measures the activity of specific caspases (e.g., caspase-3/7) that are activated during apoptosis.[15] | N/A (Luminescent) | Highly sensitive and specific for apoptosis; can detect early events. | Does not measure necrotic cell death; can be more expensive. |
Troubleshooting Guides
Troubleshooting Tetrazolium (MTT, WST-1) Assays
Problem 1: I am seeing an increase in absorbance at high concentrations of this compound, suggesting increased viability. This is unexpected.
-
Possible Cause 1: Compound Interference. Lipophilic compounds can sometimes directly reduce the tetrazolium salt to formazan, independent of cellular metabolic activity.[2] This leads to a false-positive signal.
-
Solution: Run a cell-free control. Prepare wells with your highest concentration of PIA in the medium, add the MTT or WST-1 reagent, and incubate as usual. If you see a color change, your compound is interfering with the assay.
-
-
Possible Cause 2: Altered Metabolic State. Some compounds can induce a state of metabolic stress where cells increase their dehydrogenase activity before dying, leading to a temporary spike in formazan production.[2]
-
Solution: Complement your MTT/WST-1 assay with a different type of assay, such as the LDH assay (which measures membrane integrity) or a direct cell counting method (like Trypan Blue exclusion), to confirm cell death.
-
Problem 2: High variability between replicate wells.
-
Possible Cause 1: Incomplete Solubilization of Formazan (MTT Assay). The formazan crystals produced in the MTT assay can be difficult to dissolve fully and evenly.[9][12]
-
Solution: Ensure you are using an appropriate solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO). After adding the solvent, place the plate on a shaker for at least 10-15 minutes to ensure complete dissolution.[12] Visually inspect the wells under a microscope to confirm no crystals remain.
-
-
Possible Cause 2: Compound Precipitation. PIA may be precipitating in the wells, leading to an uneven distribution of the compound and variable effects on the cells.
-
Solution: Before adding the compound to your cells, inspect the diluted solutions for any signs of precipitation. Consider lowering the highest concentration tested or using a solubilizing agent like BSA.[3]
-
Troubleshooting LDH Assays
Problem: High background LDH activity in the negative control wells.
-
Possible Cause 1: High Basal LDH in Serum. Fetal Bovine Serum (FBS) and other sera used in culture media contain LDH, which can contribute to background signal.[14]
-
Solution: Always include a "medium-only" background control (wells with culture medium but no cells) and subtract this value from all other readings.[14] Using heat-inactivated serum can sometimes reduce this background.
-
-
Possible Cause 2: Rough Cell Handling. Excessive pipetting, centrifugation, or temperature shocks can cause premature cell lysis and LDH release.
-
Solution: Handle cells gently during plating and treatment. When collecting the supernatant for the assay, be careful not to disturb the cell monolayer. For suspension cells, a gentle centrifugation step (e.g., 250 x g for 5-10 minutes) is recommended to pellet the cells before taking the supernatant.[16]
-
Experimental Protocols & Visualizations
Experimental Workflow
A typical workflow for assessing cytotoxicity involves careful planning, execution, and data analysis.
Caption: General workflow for a cell cytotoxicity experiment.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for adherent cells in a 96-well plate.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound. Include untreated and vehicle (e.g., DMSO) controls. Incubate for the desired period (e.g., 24-72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells. Add 100 µL of MTT solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well.[9]
-
Reading: Place the plate on a shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at a wavelength of ~570 nm.
Caption: Principle of the MTT cell viability assay.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures LDH released into the cell culture supernatant.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up three additional control wells for each condition:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells to which you will add a lysis buffer.
-
Medium Background: Medium only, no cells.[14]
-
-
Supernatant Collection: After the incubation period, gently transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.[16]
-
Lysis of Control Cells: To the "Maximum LDH Release" wells, add 10 µL of the kit's Lysis Buffer. Incubate for 30-45 minutes at 37°C.[14] Then, transfer 50 µL of supernatant from these wells to the new plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Reading: Measure the absorbance at a wavelength of ~490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] * 100
Caption: Principle of the LDH cytotoxicity assay.
Signaling Pathway: Apoptosis Induction
Cytotoxic compounds like this compound can trigger programmed cell death, or apoptosis. This process is executed by a family of proteases called caspases.[15][17] Understanding whether PIA activates these pathways is key to characterizing its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Validation Cytotoxicity Assay for Lipophilic Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 7. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 8. Cell viability and proliferation measurement [takarabio.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits? [elabscience.com]
- 12. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 13. Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. benthamscience.com [benthamscience.com]
Validation & Comparative
Palmitoylisopropylamide vs. AM404: A Comparative Analysis of FAAH Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Palmitoylisopropylamide (PIP) and AM404, focusing on their inhibitory effects on Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. This document synthesizes experimental data to offer a clear comparison of their potency, mechanism of action, and selectivity, aiming to inform research and development in neuropharmacology and related fields.
Introduction to FAAH and its Inhibitors
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of fatty acid amides, most notably the endocannabinoid anandamide (B1667382) (AEA). By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling, which plays a crucial role in pain, inflammation, mood, and other physiological processes. Inhibition of FAAH leads to an increase in endogenous anandamide levels, thereby enhancing endocannabinoid signaling. This mechanism has positioned FAAH inhibitors as promising therapeutic agents for a variety of neurological and inflammatory disorders.
This compound (PIP) is an analogue of the endogenous fatty acid amide palmitoylethanolamide (B50096) (PEA). It has been investigated for its ability to modulate the endocannabinoid system. AM404, another well-studied compound, is known for its complex pharmacology, which includes the inhibition of anandamide reuptake and FAAH, as well as activity at other targets.
Quantitative Comparison of FAAH Inhibition
The following table summarizes the key quantitative parameters for the inhibition of FAAH by this compound and AM404.
| Parameter | This compound (PIP) | AM404 | Reference |
| pI50 | 4.89 | Not Reported | [1] |
| IC50 | ~12.9 µM (calculated from pI50) | 0.5 - 6 µM | [1] |
| Ki (slope) | 15 µM | Not Reported | [1] |
| Ki (intercept) | 87 µM | Not Reported | [1] |
| Inhibition Type | Mixed-type | Not specified in comparative study | [1] |
Note: The pI50 value was experimentally determined, and the IC50 for this compound was calculated using the formula IC50 = 10^(-pI50) M.
Mechanism of Action and Selectivity
This compound (PIP) acts as a mixed-type inhibitor of FAAH[1]. This suggests that it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate and its turnover number. In addition to its effects on FAAH, PIP has been shown to inhibit the cellular uptake of anandamide, which can also contribute to increased endocannabinoid signaling[1]. Notably, PIP displays modest effects on cannabinoid CB1 receptors[1].
AM404 exhibits a more complex pharmacological profile. While it is a known inhibitor of FAAH, it also functions as a potent inhibitor of anandamide reuptake and an agonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor[2]. This multi-target activity complicates the interpretation of its in vivo effects, as they may not be solely attributable to FAAH inhibition.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the comparison of this compound and AM404, based on the anandamide hydrolysis assay.
FAAH Inhibition Assay (Anandamide Hydrolysis)
Objective: To determine the inhibitory potency of test compounds on the FAAH-catalyzed hydrolysis of anandamide.
Materials:
-
Enzyme Source: Rat brain homogenates.
-
Substrate: [3H]-Anandamide ([3H]-AEA).
-
Test Compounds: this compound, AM404.
-
Buffer: Tris-HCl buffer (50 mM, pH 9.0).
-
Reaction Vessels: Glass test tubes.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., ethanol).
-
Dilute the stock solutions to the desired concentrations in the assay buffer.
-
Prepare a solution of [3H]-anandamide in the assay buffer.
-
-
Enzyme Preparation:
-
Homogenize rat brain tissue in cold Tris-HCl buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant contains the FAAH enzyme.
-
-
Assay Protocol:
-
In a glass test tube, combine the rat brain homogenate (enzyme), the test compound at various concentrations, and the Tris-HCl buffer.
-
Pre-incubate the mixture for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding [3H]-anandamide to the mixture.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., a mixture of chloroform (B151607) and methanol).
-
-
Extraction and Quantification:
-
Vortex the mixture to separate the aqueous and organic phases. The unreacted [3H]-anandamide will be in the organic phase, while the [3H]-ethanolamine product of hydrolysis will be in the aqueous phase.
-
Centrifuge the tubes to achieve a clear separation of the phases.
-
Aspirate an aliquot of the aqueous phase and transfer it to a scintillation vial.
-
Add scintillation cocktail to the vial and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without any inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the pI50 or IC50 value.
-
To determine the type of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or other kinetic plots.
-
Visualizations
Signaling Pathway of FAAH in Endocannabinoid Degradation
Caption: FAAH-mediated degradation of anandamide and points of inhibition.
Experimental Workflow for FAAH Inhibition Assay
Caption: Workflow of an in vitro FAAH inhibition assay.
Conclusion
Both this compound and AM404 demonstrate inhibitory activity against FAAH, presenting them as valuable tools for studying the endocannabinoid system. However, they exhibit distinct profiles. AM404 appears to be a more potent FAAH inhibitor based on the reported IC50 range. Its utility as a selective FAAH inhibitor is limited by its significant off-target activities, particularly on anandamide reuptake and TRPV1 receptors.
In contrast, this compound, while less potent, shows a more targeted, mixed-type inhibition of FAAH and also affects anandamide uptake. The choice between these two compounds will, therefore, depend on the specific experimental goals. For studies aiming to elucidate the effects of selective FAAH inhibition, compounds with higher selectivity than AM404 are preferable. For broader modulation of the endocannabinoid system, the multi-target profile of AM404 might be of interest. This comparative guide provides the foundational data and methodologies to aid researchers in making an informed decision for their studies.
References
A Comparative Analysis of Palmitoylisopropylamide and URB597 Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent modulators of the endocannabinoid system: Palmitoylisopropylamide (PIA) and URB597. Both compounds are recognized for their potential therapeutic applications in pain and inflammation, primarily through their interaction with the enzyme Fatty Acid Amide Hydrolase (FAAH). This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes their mechanisms of action to aid in research and development decisions.
At a Glance: Key Efficacy Parameters
| Parameter | This compound (PIA) | URB597 | Source |
| FAAH Inhibition (in vitro) | pI₅₀: 4.89 (Mixed-type inhibition) | IC₅₀: 4.6 nM | [1][2] |
| Primary Mechanism | FAAH Inhibition | FAAH Inhibition | [1][3][2][4] |
| Secondary Mechanism(s) | Potential PPARα Activation (inferred from PEA) | Potential off-target effects on PPARs and abnormal-cannabidiol-sensitive receptors | [5][6][7][8][9][10] |
Note: pI₅₀ is the negative logarithm of the IC₅₀ value. A higher pI₅₀ value indicates greater inhibitory potency.
| In Vivo Efficacy | This compound (PIA) / Palmitoylethanolamide (B50096) (PEA) * | URB597 | Source |
| Analgesic Effect | Effective in neuropathic pain models (CCI) and inflammatory pain. | Effective in inflammatory and neuropathic pain models. Reduces mechanical allodynia and thermal hyperalgesia. | [11][12][13][14][15][16][17][18] |
| Anti-inflammatory Effect | Reduces carrageenan-induced paw edema and LPS-induced TNF-α secretion. | Reduces inflammation in the CFA model of inflammatory pain and attenuates age-related increases in inflammatory cytokines in the hippocampus. | [11][19][20][14][15][21][22][23] |
*Data for Palmitoylethanolamide (PEA), a close structural and functional analog of PIA, is included to provide a broader context for the potential in vivo effects of PIA.
Mechanisms of Action and Signaling Pathways
Both this compound and URB597 exert their primary effects by inhibiting the Fatty Acid Amide Hydrolase (FAAH) enzyme. FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other related fatty acid amides. By inhibiting FAAH, both compounds lead to an increase in the endogenous levels of these signaling lipids, thereby potentiating their effects on their respective receptors.
URB597 is a potent and selective FAAH inhibitor[2][4]. Its mechanism of action is primarily attributed to the elevation of anandamide levels, which in turn activates cannabinoid receptors CB1 and CB2, leading to analgesic and anti-inflammatory effects[14][15]. However, some studies suggest that URB597 may also have off-target effects that are independent of FAAH inhibition and CB1 receptor activation, potentially involving PPARs and abnormal-cannabidiol-sensitive receptors[9][10].
This compound also inhibits FAAH, although direct comparative potency data with URB597 is limited[1]. Its close analog, Palmitoylethanolamide (PEA), is known to exert its anti-inflammatory and analgesic effects through multiple pathways, including the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα)[5][6][24][7][8]. It is plausible that PIA shares a similar mechanism of action.
Experimental Protocols
In Vitro FAAH Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory potential of a compound against FAAH activity using a fluorometric method.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test compounds (this compound or URB597) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the diluted test compounds to the respective wells. Include wells for a positive control (a known FAAH inhibitor) and a negative control (vehicle).
-
Add the FAAH enzyme solution to all wells except for the background control wells.
-
Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for the interaction between the inhibitors and the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity using a microplate reader (e.g., excitation at 340-360 nm and emission at 450-465 nm). Record readings at regular intervals for a specified duration (e.g., 30 minutes).
-
Calculate the rate of reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC₅₀ or pI₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
In Vivo Formalin Test for Analgesia
The formalin test is a widely used model of tonic pain and inflammation.
Animals:
-
Male Sprague-Dawley rats or Swiss Webster mice.
Materials:
-
Formalin solution (e.g., 5% in saline)
-
Test compounds (this compound or URB597) formulated for in vivo administration (e.g., intraperitoneal injection)
-
Observation chambers with a clear floor
-
Video recording equipment (optional)
Procedure:
-
Acclimatize the animals to the testing environment.
-
Administer the test compound or vehicle to the animals at a predetermined time before the formalin injection.
-
Inject a small volume (e.g., 50 µL) of formalin solution into the plantar surface of one hind paw.
-
Immediately place the animal in the observation chamber.
-
Observe and record the animal's pain-related behaviors, such as licking, biting, and flinching of the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (early phase): 0-5 minutes post-injection, representing acute nociceptive pain.
-
Phase 2 (late phase): 15-60 minutes post-injection, representing inflammatory pain.
-
-
Quantify the duration of pain behaviors in each phase.
-
Compare the responses of the compound-treated groups to the vehicle-treated group to determine the analgesic efficacy.
Conclusion
Both this compound and URB597 demonstrate significant potential as therapeutic agents for pain and inflammation by targeting the FAAH enzyme. URB597 is a well-characterized, potent FAAH inhibitor with proven in vivo efficacy in various preclinical models. This compound also inhibits FAAH and, based on data from its close analog PEA, likely possesses a multi-target mechanism involving PPARα activation, which may offer a broader spectrum of anti-inflammatory action.
The lack of direct comparative studies necessitates further research to definitively establish the relative efficacy and potency of these two compounds. Future head-to-head studies employing standardized protocols are crucial for a conclusive comparison and to guide the selection of the most promising candidate for further clinical development. This guide provides a foundational comparison based on the current scientific literature to assist researchers in this endeavor.
References
- 1. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. scbt.com [scbt.com]
- 4. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nuclear Receptor Peroxisome Proliferator-Activated Receptor-α Mediates the Anti-Inflammatory Actions of Palmitoylethanolamide [escholarship.org]
- 6. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB₁- and FAAH-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiinflammatory action of endocannabinoid palmitoylethanolamide and the synthetic cannabinoid nabilone in a model of acute inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The endogenous fatty acid amide, palmitoylethanolamide, has anti-allodynic and anti-hyperalgesic effects in a murine model of neuropathic pain: involvement of CB(1), TRPV1 and PPARgamma receptors and neurotrophic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The fatty acid amide hydrolase inhibitor URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester) reduces neuropathic pain after oral administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of the fatty acid amide hydrolase inhibitor URB597 on pain-stimulated and pain-depressed behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Antiinflammatory action of endocannabinoid palmitoylethanolamide and the synthetic cannabinoid nabilone in a model of acute inflammation in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory effect of palmitoylethanolamide on human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The fatty acid amide hydrolase inhibitor URB597 exerts anti-inflammatory effects in hippocampus of aged rats and restores an age-related deficit in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The fatty acid amide hydrolase inhibitor URB597 exerts anti-inflammatory effects in hippocampus of aged rats and restores an age-related deficit in long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Palmitoylisopropylamide (PIA) and Oleoylethanolamide (OEA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoylisopropylamide (PIA) and Oleoylethanolamide (OEA) are both endogenous fatty acid amides that have garnered significant interest in the scientific community for their potential therapeutic applications. While structurally related, their mechanisms of action and primary biological effects differ significantly. This guide provides an objective, data-driven comparison of PIA and OEA, focusing on their distinct signaling pathways, receptor interactions, and functional outcomes, supported by experimental data and detailed methodologies.
Core Mechanisms of Action
Oleoylethanolamide (OEA) is primarily recognized as a high-affinity agonist of the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[1][2] Activation of this nuclear receptor plays a crucial role in the regulation of lipid metabolism, food intake, and inflammation.[1][2][3] OEA is synthesized in the small intestine in response to fat intake and acts as a satiety signal.[2] Additionally, OEA has been shown to interact with the Transient Receptor Potential Vanilloid type 1 (TRPV1) channel, particularly after protein kinase C (PKC) stimulation.[4][5]
This compound (PIA) , an analogue of the N-acylethanolamine palmitoylethanolamide (B50096) (PEA), is understood to function primarily through an "entourage effect."[6] This mechanism involves the inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of endocannabinoids like anandamide (B1667382) (AEA).[6] By inhibiting FAAH, PIA increases the endogenous levels of anandamide, thereby potentiating its effects at cannabinoid receptors (CB1 and CB2) and other targets.[6] Evidence for direct, high-affinity binding of PIA to classical cannabinoid, PPAR-α, or TRPV1 receptors is limited, suggesting its effects are largely indirect.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the receptor binding and functional activity of OEA and the inhibitory activity of PIA.
Table 1: Receptor Binding Affinity and Functional Activity of Oleoylethanolamide (OEA)
| Receptor Target | Parameter | Value | Species | Reference |
| PPAR-α | Kd | 37.4 ± 0.1 nM | Mouse | [1] |
| PPAR-α | Kd | 43.3 ± 1.6 nM | Human | [1] |
| PPAR-α | EC50 | 120 ± 1 nM | Not Specified | [1][2] |
| TRPV1 | EC50 | ~2 µM | Rat | [4] |
Table 2: Inhibitory Activity of this compound (PIA)
| Enzyme Target | Parameter | Value | Type of Inhibition | Species | Reference |
| FAAH | pI50 | 4.89 | Mixed | Rat | [6] |
(Note: pI50 is the negative logarithm of the IC50 value. A pI50 of 4.89 corresponds to an IC50 of approximately 12.9 µM.)
Signaling Pathways
The distinct mechanisms of OEA and PIA are best illustrated by their respective signaling pathways.
Oleoylethanolamide (OEA) Signaling Pathway
OEA, produced in the gut, primarily targets PPAR-α. This interaction leads to changes in gene expression related to lipid metabolism and satiety. Its activation of TRPV1 can influence neuronal signaling.
This compound (PIA) Signaling Pathway (Entourage Effect)
PIA's primary role is to inhibit FAAH, leading to an accumulation of anandamide (AEA), which then activates cannabinoid receptors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison of PIA and OEA.
FAAH Inhibition Assay (Radiometric Method)
This protocol is designed to determine the inhibitory potential of a compound on FAAH activity by measuring the hydrolysis of radiolabeled anandamide.
Objective: To quantify the IC50 or Ki value of a test compound (e.g., PIA) for FAAH.
Materials:
-
Rat brain homogenate (as a source of FAAH)
-
[3H]-Anandamide (radiolabeled substrate)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Enzyme Preparation: Prepare rat brain homogenates in cold assay buffer. Centrifuge to pellet cellular debris and use the supernatant containing the microsomal fraction where FAAH is abundant.
-
Reaction Setup: In a reaction tube, add the assay buffer, the test compound at various concentrations, and the brain homogenate.
-
Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding [3H]-anandamide to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding an organic solvent mixture (e.g., chloroform/methanol) to precipitate proteins and separate the lipid and aqueous phases.
-
Product Separation: Centrifuge the tubes to separate the phases. The product of the reaction, [3H]-ethanolamine, will be in the aqueous phase, while the unreacted [3H]-anandamide will remain in the organic phase.
-
Quantification: Aspirate an aliquot of the aqueous phase, add it to a scintillation vial with scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Experimental Workflow Diagram
PPAR-α Activation Assay (Reporter Gene Assay)
This protocol is used to determine the ability of a compound to activate PPAR-α and induce the expression of a reporter gene.
Objective: To determine the EC50 value of a test compound (e.g., OEA) for PPAR-α activation.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression plasmid for a PPAR-α-Gal4 fusion protein
-
Reporter plasmid containing a Gal4 upstream activation sequence (UAS) driving a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (e.g., Oleoylethanolamide)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture HEK293T cells in appropriate medium. Co-transfect the cells with the PPAR-α-Gal4 expression plasmid and the Gal4-luciferase reporter plasmid using a suitable transfection reagent.
-
Cell Plating: After transfection, plate the cells into a 96-well plate and allow them to adhere and recover.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., OEA) or a vehicle control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate, which contains the substrate for the luciferase enzyme.
-
Measurement: Measure the luminescence produced by the reaction using a luminometer. The intensity of the light is proportional to the level of PPAR-α activation.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control plasmid). Plot the normalized activity against the logarithm of the compound concentration to determine the EC50 value.
TRPV1 Activation Assay (Calcium Influx Assay)
This protocol measures the activation of TRPV1 channels by a test compound by detecting the influx of calcium into the cells.
Objective: To determine the EC50 value of a test compound (e.g., OEA) for TRPV1 activation.
Materials:
-
Cell line expressing TRPV1 (e.g., HEK293-TRPV1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium)
-
Test compound (e.g., Oleoylethanolamide)
-
Positive control (e.g., Capsaicin)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Plate the TRPV1-expressing cells in a 96-well, black-walled, clear-bottom plate and allow them to grow to a confluent monolayer.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating them with the dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Washing: Wash the cells with assay buffer to remove any excess extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Compound Addition: Add various concentrations of the test compound (e.g., OEA) or a positive control (Capsaicin) to the wells using the plate reader's injection system.
-
Fluorescence Measurement: Immediately after compound addition, measure the change in fluorescence over time. An increase in fluorescence indicates an influx of calcium and activation of TRPV1.
-
Data Analysis: Determine the peak fluorescence intensity after compound addition and subtract the baseline fluorescence. Plot the change in fluorescence against the logarithm of the compound concentration to determine the EC50 value.
Conclusion
This compound and Oleoylethanolamide, while both being endogenous lipid amides, exhibit distinct pharmacological profiles. OEA acts as a direct agonist of PPAR-α, playing a key role in satiety and lipid metabolism, with a secondary interaction with TRPV1. In contrast, PIA's primary mechanism of action is the indirect potentiation of endocannabinoid signaling through the inhibition of FAAH, exemplifying the "entourage effect."
For drug development professionals, the choice between targeting the pathways modulated by OEA or PIA depends on the desired therapeutic outcome. OEA-like compounds may be suitable for metabolic disorders and appetite control, directly targeting nuclear receptor signaling. PIA-like compounds, on the other hand, offer a strategy to enhance endogenous cannabinoid tone, which could be beneficial in conditions such as chronic pain and inflammation, potentially with a reduced risk of the psychoactive side effects associated with direct CB1 receptor agonists. The experimental protocols provided herein offer a foundation for the further investigation and quantitative comparison of these and other related compounds.
References
- 1. cimasci.com [cimasci.com]
- 2. FOOD INTAKE REGULATES OLEOYLETHANOLAMIDE FORMATION AND DEGRADATION IN THE PROXIMAL SMALL INTESTINE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleoylethanolamide, an endogenous PPAR-alpha agonist, lowers body weight and hyperlipidemia in obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of TRPV1 by the satiety factor oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oleoylethanolamide excites vagal sensory neurones, induces visceral pain and reduces short-term food intake in mice via capsaicin receptor TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
Validating the in vivo efficacy of Palmitoylisopropylamide in animal models
Despite significant interest in the therapeutic potential of fatty acid amides, a comprehensive review of published scientific literature reveals a notable absence of in vivo efficacy studies for Palmitoylisopropylamide (PIA) in animal models. While its chemical cousin, Palmitoylethanolamide (B50096) (PEA), has been the subject of extensive research for its anti-inflammatory and analgesic properties, PIA remains a molecule of theoretical interest with no publicly available data to validate its effectiveness in a living organism.
Initial in vitro studies over two decades ago suggested that this compound could serve as a template for the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the breakdown of the endocannabinoid anandamide (B1667382).[1] By inhibiting FAAH, compounds can indirectly enhance the body's own pain-relieving and anti-inflammatory responses. However, this promising early finding does not appear to have been followed up with in vivo investigations to confirm these effects.
In contrast, the body of evidence for the in vivo efficacy of Palmitoylethanolamide (PEA) is substantial and continues to grow. These studies provide a valuable framework for the potential future investigation of PIA and other related compounds.
Palmitoylethanolamide (PEA): A Well-Established Comparator
PEA, an endogenous fatty acid amide, has demonstrated significant anti-inflammatory, analgesic, and neuroprotective effects across a wide range of animal models.[2] It is considered a key player in the body's natural homeostatic and injury-response mechanisms.
Mechanism of Action
The primary mechanism of action for PEA is thought to be the "entourage effect," where it enhances the activity of other endogenous signaling molecules like anandamide.[3] This is achieved, in part, by inhibiting the FAAH enzyme.[3] Additionally, PEA interacts with several other cellular targets, including:
-
Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α): Activation of this nuclear receptor is a key pathway through which PEA exerts its anti-inflammatory effects.
-
Transient Receptor Potential Vanilloid 1 (TRPV1): PEA can modulate the activity of this ion channel, which is involved in pain signaling.[4][5]
-
Mast Cells and Glial Cells: PEA has been shown to down-regulate the activation of these immune cells, which play a critical role in inflammation and pain.
The multifaceted mechanism of PEA is a key area of research and is visualized in the signaling pathway diagram below.
In Vivo Efficacy of Palmitoylethanolamide (PEA) in Animal Models
The following tables summarize the quantitative data from key in vivo studies on PEA, showcasing its efficacy in models of inflammatory and neuropathic pain.
Table 1: Efficacy of PEA in Inflammatory Pain Models
| Animal Model | Species | PEA Dose | Administration Route | Outcome Measure | Efficacy vs. Control/Comparator |
| Carrageenan-induced Paw Edema | Rat | 10 mg/kg | Oral | Paw Volume | Significant reduction in edema |
| Carrageenan-induced Paw Edema | Rat | 10 mg/kg | Oral | Thermal Hyperalgesia | Significant reduction in pain sensitivity |
| Acetic Acid-induced Writhing | Mouse | 100 mg/kg | Intraperitoneal | Number of Writhers | Significant reduction in writhing behavior |
Table 2: Efficacy of PEA in Neuropathic Pain Models
| Animal Model | Species | PEA Dose | Administration Route | Outcome Measure | Efficacy vs. Control/Comparator |
| Chronic Constriction Injury (CCI) | Mouse | 30 mg/kg/day | Intraperitoneal | Mechanical Allodynia | Significant increase in paw withdrawal threshold |
| Chronic Constriction Injury (CCI) | Mouse | 30 mg/kg/day | Intraperitoneal | Thermal Hyperalgesia | Significant increase in paw withdrawal latency |
| Spinal Nerve Ligation | Rat | 50 mg/kg | Intraperitoneal | Mechanical Allodynia | Significant reversal of allodynia |
Experimental Protocols for Key In Vivo Models
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for two commonly used animal models to assess the efficacy of anti-inflammatory and analgesic compounds.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar or Sprague-Dawley rats (180-220g) are typically used.
-
Acclimatization: Animals are housed for at least one week before the experiment with free access to food and water.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Compound Administration: The test compound (e.g., PEA) or vehicle is administered orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for the treated group compared to the vehicle control group.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice
The CCI model is used to induce a persistent neuropathic pain state, mimicking chronic nerve compression injuries in humans.
-
Animals: Adult male mice (e.g., C57BL/6) are used.
-
Surgical Procedure:
-
The animals are anesthetized.
-
The common sciatic nerve of one hind limb is exposed.
-
Proximal to the trifurcation, four loose ligatures of chromic gut suture are tied around the nerve.
-
-
Post-operative Care: Animals are monitored for recovery and signs of distress.
-
Compound Administration: Daily administration of the test compound (e.g., PEA) or vehicle is typically initiated on the first day post-surgery and continued for a set period (e.g., 7-14 days).
-
Behavioral Testing:
-
Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments is measured.
-
Thermal Hyperalgesia: The paw withdrawal latency in response to a radiant heat source is measured.
-
-
Data Analysis: The changes in withdrawal threshold and latency in the treated group are compared to the vehicle-treated group.
Conclusion
While this compound remains an intriguing prospect due to its structural similarity to the well-researched Palmitoylethanolamide, the current lack of in vivo data makes any claims of its efficacy speculative. The extensive body of research on PEA, however, provides a clear roadmap for how PIA could be evaluated in animal models of pain and inflammation. For researchers, scientists, and drug development professionals, the story of PEA offers a compelling case for the therapeutic potential of modulating endogenous fatty acid amide signaling. Future in vivo studies are essential to determine if PIA can translate its in vitro potential into tangible therapeutic benefits.
References
- 1. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harnessing the anti-inflammatory potential of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitoylethanolamide inhibits the expression of fatty acid amide hydrolase and enhances the anti-proliferative effect of anandamide in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The endogenous fatty acid amide, palmitoylethanolamide, has anti-allodynic and anti-hyperalgesic effects in a murine model of neuropathic pain: involvement of CB(1), TRPV1 and PPARgamma receptors and neurotrophic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory mediator palmitoylethanolamide enhances the levels of 2-arachidonoyl-glycerol and potentiates its actions at TRPV1 cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Palmitoylisopropylamide's Effects: An Inferred Comparative Analysis
Disclaimer: Direct experimental data on the effects of Palmitoylisopropylamide (PIA) across different cell lines is currently limited in publicly available scientific literature. This guide provides a comparative analysis based on the known biological activities of its core component, palmitic acid (PA), and a structurally related compound, palmitoylethanolamide (B50096) (PEA). The information presented herein is intended to offer a scientifically grounded yet inferred perspective on the potential effects of PIA.
Introduction
This compound (PIA) is a fatty acid amide composed of palmitic acid and isopropylamine. While research on PIA is not extensive, the well-documented effects of palmitic acid and other N-acylethanolamines like palmitoylethanolamide (PEA) provide a basis for predicting its potential biological activities. This guide summarizes the known anti-cancer and anti-inflammatory effects of PA and PEA in various cell lines, presenting quantitative data, experimental protocols, and associated signaling pathways. This information can serve as a valuable reference for researchers investigating the potential therapeutic applications of PIA and other related lipid molecules.
Comparative Efficacy in Cancer Cell Lines
Palmitic acid has demonstrated cytotoxic and anti-proliferative effects in a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) of palmitic acid in different cancer cell lines.
| Cell Line | Cancer Type | IC50 of Palmitic Acid (µM) | Duration of Treatment (hours) | Citation |
| Ishikawa | Endometrial Cancer | 348.2 ± 30.29 | 72 | [1] |
| ECC-1 | Endometrial Cancer | 187.3 ± 19.02 | 72 | [1] |
| RL95-2 | Endometrial Cancer | 69.51 | 24 | [2] |
| HEC-1-A | Endometrial Cancer | 56.89 | 48 | [2] |
| Saos-2 | Osteosarcoma | ~200 | 24 | [3] |
| MOLT-4 | Leukemia | Induces apoptosis at 50 µg/ml | Not Specified | [4] |
Comparative Efficacy in Inflammatory Cell Models
Palmitoylethanolamide (PEA) is recognized for its anti-inflammatory properties. The following table highlights its effects on inflammatory markers in different cell models.
| Cell Line/Model | Cell Type | Effect of PEA | Concentration/Dose | Citation |
| Human Adipocytes (primary culture) | Adipocytes | Inhibited LPS-induced TNF-α secretion. | 100 µmol/l | [5] |
| N9 Microglial Cells | Microglia | Reduced TNF-α in culture medium and cellular content of pro-IL-1β, increased IL-10. Inhibited ATP-induced intracellular Ca2+ increase. | Not Specified | [6] |
| Co-culture of Astrocytes and Microglia | Astrocytes, Microglia | Attenuated Aβ-induced astrocyte activation and reduced the expression and release of NO, IL-1β, TNF-α, and PGE2. | Not Specified | [7] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
Objective: To determine the effect of a compound on cell proliferation and viability.
Method: MTT Assay
-
Cell Seeding: Cancer cell lines (e.g., Ishikawa, ECC-1) are seeded in 96-well plates at a specific density (e.g., 4,000 cells/well) and allowed to adhere overnight.[8]
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., palmitic acid) for a specified duration (e.g., 24, 48, or 72 hours).[1][8]
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: The supernatant is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The optical density is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[8][9]
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
dot
Anti-inflammatory Assay
Objective: To measure the effect of a compound on the production of inflammatory mediators.
Method: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
-
Cell Culture and Stimulation: Human subcutaneous adipocytes are cultured and treated with lipopolysaccharide (LPS) to induce an inflammatory response.[5]
-
Co-treatment: Cells are co-incubated with the test compound (e.g., PEA) at a specific concentration (e.g., 100 µmol/l) for various time points (e.g., 3, 6, 12, and 24 hours).[5]
-
Sample Collection: The cell culture medium is collected at each time point.[5]
-
ELISA Procedure: The concentration of TNF-α in the medium is determined using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The results are expressed as the concentration of TNF-α, and the inhibitory effect of the test compound is calculated by comparing it to the LPS-treated control.[5]
dot
Signaling Pathways
Anti-Cancer Signaling of Palmitic Acid
Palmitic acid has been shown to exert its anti-tumor effects by modulating several key signaling pathways. In gastric cancer, PA can block the STAT3 signaling pathway.[10] In various other cancers, it has been found to inhibit the PI3K/Akt/mTOR pathway, which is crucial for tumor cell proliferation and survival.[11][12]
dot
Anti-Inflammatory Signaling of Palmitoylethanolamide
The anti-inflammatory effects of PEA are primarily mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α).[13][14] Activation of PPAR-α leads to the inhibition of the pro-inflammatory transcription factor NF-κB.[13] This, in turn, reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and enzymes like COX-2.[6][7][15]
dot
Conclusion
While direct experimental evidence for this compound is lacking, the data presented for palmitic acid and palmitoylethanolamide suggest that PIA could possess both anti-cancer and anti-inflammatory properties. The provided quantitative data, experimental protocols, and signaling pathway diagrams offer a foundational framework for researchers to design and conduct studies to directly evaluate the effects of PIA in various cell lines. Future investigations are necessary to validate these inferred activities and to fully elucidate the therapeutic potential of this compound.
References
- 1. Palmitic Acid Exerts Anti-Tumorigenic Activities by Modulating Cellular Stress and Lipid Droplet Formation in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitate Enhances the Efficacy of Cisplatin and Doxorubicin against Human Endometrial Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitic acid induces human osteoblast-like Saos-2 cell apoptosis via endoplasmic reticulum stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of palmitic acid found as a selective cytotoxic substance in a marine red alga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
- 8. Palmitic Acid-induced Apoptosis in Pancreatic β-Cells Is Increased by Liver X Receptor Agonist and Attenuated by Eicosapentaenoate | In Vivo [iv.iiarjournals.org]
- 9. The effect of trans-palmitoleic acid on cell viability and sirtuin 1 gene expression in hepatocytes and the activity of peroxisome-proliferator-activated receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Molecular mechanism of palmitic acid and its derivatives in tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular mechanism of palmitic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palmitoylethanolamide in the Treatment of Pain and Its Clinical Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms and clinical applications of palmitoylethanolamide (PEA) in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modulation - PMC [pmc.ncbi.nlm.nih.gov]
The Entourage Effect in Action: A Comparative Guide to the Synergistic Potential of Palmitoylisopropylamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Palmitoylisopropylamide (PIA) and its potential synergistic effects. While direct studies on PIA in combination with other therapeutic compounds are limited, substantial evidence points towards a potent "entourage effect," primarily through the inhibition of endocannabinoid degradation. This guide will objectively compare PIA's performance with its well-studied analogue, Palmitoylethanolamide (B50096) (PEA), and provide the foundational experimental data and protocols relevant to this mechanism.
Unveiling the Synergistic Potential of this compound
This compound (PIA) is a fatty acid amide that has garnered interest for its potential to modulate the endocannabinoid system (ECS). Unlike direct cannabinoid receptor agonists, PIA's primary mechanism of action is believed to be the inhibition of the uptake and enzymatic degradation of the endocannabinoid anandamide (B1667382) (AEA). By preventing the breakdown of AEA, PIA can potentiate its effects at cannabinoid receptors (CB1 and CB2) and other targets, a phenomenon known as the "entourage effect." This indirect action suggests a strong potential for synergy with other compounds that target the ECS or downstream signaling pathways.
While direct evidence of synergistic outcomes with other drugs is still an emerging area of research, the foundational data on its interaction with the ECS provides a strong rationale for its use in combination therapies for pain, inflammation, and neurodegenerative disorders.
Comparative Efficacy: PIA vs. PEA in Anandamide Metabolism
The most direct evidence for PIA's potential for synergy comes from studies comparing its ability to inhibit anandamide metabolism with that of other PEA analogues. The following table summarizes key quantitative data from a study investigating the inhibition of [³H]-anandamide ([³H]-AEA) metabolism and uptake.
Table 1: Comparative Inhibition of Anandamide (AEA) Metabolism and Uptake
| Compound | Inhibition of [³H]-AEA Metabolism (pI₅₀)¹ | Type of Inhibition | Inhibition of [³H]-AEA Uptake² |
| This compound (PIA) | 4.89 | Mixed | Significant inhibition at 30 and 100 μM |
| Palmitoylethanolamide (PEA) | ~5 | Competitive | Less effective than PIA |
| Oleoylethanolamide (OEA) | 5.33 | Mixed | Similar to PIA |
| R-palmitoyl-(2-methyl)ethanolamide | 5.39 | Competitive | Less effective than PIA |
| Palmitoylcyclohexamide | Not determined | Not determined | Less effective than PIA |
¹pI₅₀ is the negative logarithm of the IC₅₀ value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%. A higher pI₅₀ indicates greater potency. ²Qualitative comparison based on the study by Jonsson et al. (2001).[1]
Key Observation: this compound demonstrates a mixed type of inhibition on anandamide metabolism and is notably more effective at inhibiting anandamide uptake into cells compared to its more widely studied counterpart, Palmitoylethanolamide.[1] This suggests that PIA could be a more potent enhancer of endogenous anandamide levels, offering a stronger potential for synergistic interactions.
Experimental Protocols
To facilitate further research into the synergistic effects of this compound, detailed methodologies for key experiments are provided below.
Anandamide (AEA) Uptake Assay
This protocol is designed to measure the cellular uptake of anandamide and assess the inhibitory effect of compounds like PIA.
Materials:
-
Cell lines (e.g., C6 glioma cells, RBL-2H3 cells)
-
[³H]-Anandamide (radiolabeled AEA)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
Test compounds (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO)
-
Scintillation fluid and counter
Procedure:
-
Culture cells to confluence in appropriate multi-well plates.
-
Wash the cells with pre-warmed uptake buffer.
-
Pre-incubate the cells with the test compound (e.g., PIA at various concentrations) or vehicle for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the uptake by adding [³H]-Anandamide to each well at a final concentration (e.g., 100 nM).
-
Incubate for a short period (e.g., 4 minutes) at 37°C. To determine non-specific uptake, a parallel set of experiments is conducted at 4°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake (at 4°C) from the total uptake (at 37°C).
-
Determine the percentage inhibition of uptake by the test compound compared to the vehicle control.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol measures the activity of the FAAH enzyme, which is responsible for the intracellular hydrolysis of anandamide, and assesses the inhibitory potential of compounds like PIA.
Materials:
-
Source of FAAH enzyme (e.g., rat brain homogenate, cell lysates overexpressing FAAH)
-
[³H]-Anandamide (as a substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)
-
Test compounds (e.g., this compound)
-
Organic solvent for extraction (e.g., chloroform/methanol mixture)
-
Scintillation fluid and counter
Procedure:
-
Prepare the FAAH enzyme source. For brain homogenates, tissue is homogenized in assay buffer.
-
In a reaction tube, add the enzyme preparation.
-
Add the test compound (e.g., PIA at various concentrations) or vehicle and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding [³H]-Anandamide as the substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an ice-cold organic solvent mixture (e.g., chloroform:methanol 1:1).
-
Vortex the tubes and centrifuge to separate the aqueous and organic phases. The product of hydrolysis, [³H]-ethanolamine, will be in the aqueous phase, while the unreacted [³H]-Anandamide will be in the organic phase.
-
Collect an aliquot of the aqueous phase, add scintillation fluid, and measure the radioactivity.
-
Calculate the enzyme activity based on the amount of [³H]-ethanolamine produced.
-
Determine the percentage inhibition of FAAH activity by the test compound compared to the vehicle control and calculate the pI₅₀ value.
Signaling Pathways and Synergistic Mechanisms
The primary mechanism through which this compound is hypothesized to exert synergistic effects is by elevating the levels of anandamide. This, in turn, leads to enhanced activation of various signaling pathways.
Caption: Proposed mechanism of this compound's entourage effect.
The diagram above illustrates how PIA can lead to synergistic effects. By inhibiting the anandamide membrane transporter (AMT) and the fatty acid amide hydrolase (FAAH) enzyme, PIA increases the concentration and residence time of anandamide in the synaptic cleft. This leads to enhanced activation of cannabinoid receptors (CB1 and CB2) and the TRPV1 channel, resulting in amplified downstream signaling.
This enhanced signaling can synergize with:
-
Exogenous Cannabinoids: By slowing the degradation of endogenous cannabinoids, PIA could enhance the effects of administered cannabinoids, potentially allowing for lower therapeutic doses and reduced side effects.
-
Analgesics and Anti-inflammatory Drugs: The downstream effects of enhanced CB1 and CB2 receptor activation include modulation of pain and inflammatory pathways. Combining PIA with other analgesics or anti-inflammatory agents could lead to a multi-pronged approach to pain and inflammation management.
Experimental Workflow for Investigating Synergy
To formally assess the synergistic potential of this compound with another compound, a structured experimental workflow is recommended.
Caption: A workflow for assessing the synergistic effects of PIA.
Conclusion
This compound presents a compelling case for further investigation as a synergistic agent. Its potent inhibition of anandamide uptake and metabolism suggests it could significantly enhance the therapeutic effects of compounds targeting the endocannabinoid system and related pathways. The provided data and protocols offer a solid foundation for researchers to explore these potential synergies and unlock new therapeutic strategies for a range of challenging conditions. Future studies should focus on direct in vitro and in vivo combination experiments to quantify the synergistic effects of PIA with other relevant therapeutic compounds.
References
Comparative Selectivity Profiling of Palmitoylisopropylamide Against Other Hydrolases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the enzymatic selectivity of Palmitoylisopropylamide (PIP), a known inhibitor of Fatty Acid Amide Hydrolase (FAAH). While data on its activity against FAAH is available, a comprehensive selectivity profile against other key serine hydrolases involved in endocannabinoid signaling is not extensively documented in publicly available literature. This guide summarizes the known inhibitory activity of this compound and discusses the importance of selectivity profiling against other relevant hydrolases such as Monoacylglycerol Lipase (MAGL), Alpha/Beta-Hydrolase Domain 6 (ABHD6), and Alpha/Beta-Hydrolase Domain 12 (ABHD12).
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary target, FAAH, has been determined. However, its activity against other significant hydrolases in the endocannabinoid system remains to be fully characterized. The following table summarizes the available data.
| Enzyme Target | This compound | Reference Compound (Example) |
| Fatty Acid Amide Hydrolase (FAAH) | pI50 = 4.89 (IC50 ≈ 12.9 µM) (Mixed-type inhibition) | URB597 (IC50 = 4.6 nM) |
| Monoacylglycerol Lipase (MAGL) | Data not available | JZL184 (IC50 = 8 nM) |
| Alpha/Beta-Hydrolase Domain 6 (ABHD6) | Data not available | WWL70 (IC50 = 170 nM) |
| Alpha/Beta-Hydrolase Domain 12 (ABHD12) | Data not available | KT109 (IC50 = 29 nM) |
Experimental Protocols
Determination of FAAH Inhibition (Radiometric Assay)
A common method to determine the inhibitory activity of compounds against FAAH involves a radiometric assay using a radiolabeled substrate.
Objective: To measure the concentration at which this compound inhibits 50% of FAAH activity (IC50).
Materials:
-
Enzyme source: Rat brain membrane homogenates.
-
Substrate: [3H]-Anandamide ([3H]-AEA).
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 1 mM EDTA.
-
Scintillation fluid.
-
96-well plates.
-
Liquid scintillation counter.
Procedure:
-
Enzyme Preparation: Rat brain tissue is homogenized in ice-cold assay buffer. The homogenate is centrifuged, and the resulting membrane pellet is resuspended in the assay buffer to a desired protein concentration.
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, varying concentrations of this compound (or vehicle control), and the rat brain membrane preparation.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the [3H]-Anandamide substrate.
-
Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding an ice-cold solution of chloroform/methanol (1:1 v/v).
-
Vortex the mixture to extract the lipid-soluble product ([3H]-arachidonic acid) from the aqueous phase containing the unreacted substrate.
-
Centrifuge the samples to separate the organic and aqueous phases.
-
-
Quantification:
-
An aliquot of the organic phase is transferred to a scintillation vial.
-
Add scintillation fluid to the vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity is proportional to the FAAH activity.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The pI50 is calculated as the negative logarithm of the IC50 value.
-
Mandatory Visualizations
Anandamide (B1667382) Signaling Pathway
The following diagram illustrates the signaling pathway of the endocannabinoid anandamide (AEA), highlighting the role of FAAH and the mechanism of action for an inhibitor like this compound.
Caption: Anandamide signaling pathway and the inhibitory action of this compound on FAAH.
Experimental Workflow for Hydrolase Selectivity Profiling
This diagram outlines a general experimental workflow for assessing the selectivity of an inhibitor against a panel of hydrolases.
Reproducibility of Palmitoylisopropylamide's Effects: A Comparative Guide for Researchers
For decades, the study of N-acylethanolamines (NAEs) has revealed a complex landscape of lipid signaling with significant therapeutic potential. Among these, Palmitoylisopropylamide (B16442) (PIA) has emerged as a noteworthy analogue of the well-studied N-palmitoylethanolamide (PEA). This guide provides a comparative analysis of PIA's performance, with a focus on the reproducibility of its effects. To date, a comprehensive, multi-laboratory investigation into the reproducibility of PIA's effects has not been published. Consequently, this guide synthesizes the available data from a seminal study and compares PIA's activities with those of related lipid amides to offer a baseline for future research.
This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of fatty acid amides and the endocannabinoid system.
Comparative Efficacy of this compound
The primary mechanism of action for many NAEs involves the modulation of the endocannabinoid anandamide (B1667382) (AEA) signaling. This is often achieved by inhibiting the fatty acid amide hydrolase (FAAH), the principal enzyme responsible for AEA degradation, or by affecting the cellular uptake of AEA.
Inhibition of Anandamide Metabolism and Uptake
A key study by Jonsson et al. (2001) provides the most detailed quantitative analysis of PIA's effects on the two primary routes of anandamide inactivation: enzymatic hydrolysis by FAAH and cellular uptake. The data presented below is derived from this single, comprehensive study, and therefore, inter-laboratory reproducibility cannot be definitively established at this time. However, the comparison with other well-known fatty acid amides within the same experimental framework offers valuable insights into its relative potency and potential mechanisms of action.
Table 1: Inhibition of [³H]-Anandamide Metabolism by this compound and Analogues in Rat Brain Homogenates [1]
| Compound | pI₅₀¹ | Type of Inhibition |
| This compound (PIA) | 4.89 | Mixed |
| Palmitoylethanolamide (B50096) (PEA) | ~5 | - |
| Oleoylethanolamide (OEA) | 5.33 | Mixed |
| R-palmitoyl-(2-methyl)ethanolamide | 5.39 | Competitive |
¹pI₅₀ is the negative logarithm of the IC₅₀ value.
Table 2: Inhibition of [³H]-Anandamide Uptake by this compound in C6 and RBL-2H3 Cells [1]
| Cell Line | Compound | Concentration (µM) | % Inhibition of Specific Uptake |
| C6 Glioma | This compound | 10 | 34 |
| 30 | 62 | ||
| RBL-2H3 | This compound | 10 | Not specified |
| 30 | Significant Inhibition |
The data indicates that this compound is a moderate inhibitor of FAAH with a mixed type of inhibition, suggesting it may bind to both the active site and an allosteric site of the enzyme.[1] Furthermore, PIA was shown to inhibit the cellular uptake of anandamide in both C6 glioma and RBL-2H3 basophil cells.[1] Notably, the inhibition of uptake by PIA was more pronounced than what would be expected from its FAAH inhibitory activity alone, suggesting a more complex mechanism of action that may involve direct interaction with the anandamide transport machinery.[1]
Experimental Protocols
To aid in the design of future reproducibility studies, detailed methodologies for the key experiments are provided below. These protocols are based on the methods described in the cited literature and common laboratory practices.
Fatty Acid Amide Hydrolase (FAAH) Activity Assay
This assay determines the ability of a test compound to inhibit the enzymatic hydrolysis of anandamide by FAAH.
Materials:
-
Rat brain homogenate (as a source of FAAH)
-
[³H]-Anandamide (radiolabeled substrate)
-
Test compounds (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl buffer, pH 9)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare rat brain homogenates in a suitable buffer.
-
Pre-incubate the brain homogenate with various concentrations of the test compound or vehicle control for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding [³H]-anandamide to the pre-incubated mixture.
-
Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding an acidic stop solution.
-
Extract the aqueous phase containing the radiolabeled ethanolamine (B43304) product.
-
Add a scintillation cocktail to the aqueous phase and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the pI₅₀ or IC₅₀ value.
Cellular Uptake Assay for Anandamide
This assay measures the ability of a test compound to inhibit the uptake of anandamide into cultured cells.
Materials:
-
Cultured cells (e.g., C6 glioma or RBL-2H3 cells)
-
[³H]-Anandamide (radiolabeled ligand)
-
Test compounds (e.g., this compound)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Cell lysis buffer
-
Scintillation counter
Procedure:
-
Plate cells in a multi-well plate and grow to confluence.
-
Wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for a defined period (e.g., 10 minutes) at 37°C.
-
Add [³H]-anandamide to the wells to initiate the uptake.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
Determine the amount of [³H]-anandamide taken up by the cells and calculate the percentage of inhibition for each concentration of the test compound.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.
FAAH Inhibition Assay Workflow
Anandamide Cellular Uptake Assay Workflow
Simplified N-Acylethanolamine Signaling Pathway
Conclusion
This compound demonstrates a dual mechanism of action by inhibiting both FAAH and the cellular uptake of anandamide. The available data, primarily from a single comprehensive study, suggests it is a compound of interest for modulating the endocannabinoid system. However, the lack of published inter-laboratory studies makes it difficult to definitively assess the reproducibility of these effects. The data and protocols presented in this guide are intended to serve as a foundation for future research that can more rigorously evaluate the consistency of PIA's pharmacological profile. Further investigation by multiple independent laboratories is crucial to validate the initial findings and to fully understand the therapeutic potential of this and related compounds.
References
A Comparative Benchmark: Palmitoylisopropylamide Versus Novel FAAH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Palmitoylisopropylamide (PIA) against leading novel Fatty Acid Amide Hydrolase (FAAH) inhibitors. The inhibition of FAAH presents a promising therapeutic avenue for a variety of disorders by augmenting the endocannabinoid system.[1] This document summarizes key quantitative data, details experimental methodologies for inhibitor evaluation, and visualizes relevant biological pathways and workflows to aid in research and development decisions.
Quantitative Comparison of FAAH Inhibitors
The following table summarizes the inhibitory potency of this compound (PIA) in comparison to the well-characterized novel FAAH inhibitors, URB597 and PF-3845. It is important to note that the presented values are derived from separate studies and should be interpreted with consideration of potential variations in experimental conditions.
| Inhibitor | Target | IC50 / pI50 | Mechanism of Action | Selectivity |
| This compound (PIA) | FAAH | pI50 = 4.89[2] | Mixed-type inhibition[2] | Not extensively characterized |
| URB597 | FAAH | IC50 = 4.6 nM[3] | Irreversible (covalent)[4] | Active against other serine hydrolases |
| PF-3845 | FAAH | Ki = 230 nM[3] | Irreversible (covalent)[5] | Highly selective for FAAH[3] |
| PF-04457845 | FAAH | IC50 = 7.2 nM (human), 7.4 nM (rat) | Irreversible (covalent) | Highly selective for FAAH |
Signaling Pathway and Experimental Workflow
To understand the context of FAAH inhibition, the following diagrams illustrate the endocannabinoid signaling pathway and a standard experimental workflow for assessing inhibitor potency.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The association of N-palmitoylethanolamine with the FAAH inhibitor URB597 impairs melanoma growth through a supra-additive action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Palmitoylisopropylamide
Essential Safety and Handling Guide for Palmitoylisopropylamide
This guide provides crucial safety and logistical information for the handling and disposal of this compound (PIA). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1]
Personal Protective Equipment (PPE)
Although specific PPE is not mandated for this compound, the following standard laboratory PPE is recommended to ensure best practices in chemical handling.[1]
| PPE Category | Item | Specifications |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are recommended. Change gloves frequently, especially after direct contact with the substance.[2][3][4] |
| Body Protection | Laboratory Coat | A standard, long-sleeved lab coat should be worn to protect skin and clothing. |
| Eye Protection | Safety Glasses | Safety glasses with side shields should be worn to protect against accidental splashes.[3][5] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust or aerosols may be generated, a dust mask can be worn as a precautionary measure.[1] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure the work area is clean and uncluttered.
-
Confirm that a safety shower and eyewash station are readily accessible.
-
Put on all required personal protective equipment as outlined in the table above.
2. Handling:
-
Avoid direct contact with the skin and eyes.
-
Minimize the creation of dust or aerosols.
-
Use in a well-ventilated laboratory fume hood if available.
-
Wash hands thoroughly with soap and water after handling.
3. In Case of a Spill:
-
For small spills, mechanically pick up the solid material.[1]
-
Place the spilled material into a suitable, labeled container for disposal.
-
Clean the spill area with an appropriate solvent or detergent and wipe dry.
-
Avoid allowing the substance to enter sewers or waterways.[1]
4. First Aid Measures:
-
After eye contact: Rinse opened eye for several minutes under running water.[1]
-
After skin contact: While the product is generally not an irritant, wash the affected area with soap and water.[1]
-
After inhalation: Move to fresh air. If any respiratory symptoms develop, consult a doctor.[1]
-
After swallowing: If symptoms persist, consult a doctor.[1]
Disposal Plan
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or in general waste unless permitted by local ordinances.
-
Place waste material in a clearly labeled, sealed container.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. pppmag.com [pppmag.com]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
